S18-000003
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N2O4S/c1-4-36(34,35)19-9-5-16(6-10-19)13-24(32)30-18-8-11-20(21(28)15-18)26(2,3)25(33)31-23-12-7-17(27)14-22(23)29/h5-12,14-15H,4,13H2,1-3H3,(H,30,32)(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUAIKQCQQBQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C(C)(C)C(=O)NC3=C(C=C(C=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S18-000003: A Technical Guide to its Mechanism of Action as a RORγt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S18-000003 is a potent, selective, and orally active inhibitor of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a master transcription factor crucial for the differentiation and function of T-helper 17 (Th17) cells, which are key mediators of inflammation in several autoimmune diseases.[3][4][5] By inhibiting RORγt, this compound effectively suppresses the Th17 signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This targeted mechanism of action makes this compound a promising therapeutic candidate for Th17-mediated autoimmune disorders such as psoriasis.[2][6] This document provides an in-depth overview of the mechanism of action of this compound, including its in vitro and in vivo pharmacology, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: RORγt Inhibition
This compound exerts its therapeutic effects by directly binding to the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activity.[4] This prevents the recruitment of co-activators necessary for the expression of RORγt target genes, which are essential for Th17 cell differentiation and the production of IL-17.[6]
RORγt Signaling Pathway and Point of Intervention
The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, including TGF-β, IL-6, and IL-23.[3] These cytokines activate signaling cascades that lead to the expression and activation of RORγt.[6] RORγt then drives the transcription of genes encoding for key pro-inflammatory cytokines, such as IL-17A and IL-17F. This compound intervenes at this critical juncture by inhibiting RORγt, thus halting the downstream inflammatory cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Review: S18-000003, a Potent and Selective RORγt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity, mechanism of action, and experimental evaluation of S18-000003, a potent and selective inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master transcription factor crucial for the differentiation and function of T-helper 17 (Th17) cells, which are key mediators of several autoimmune and inflammatory diseases.[1] Inhibition of RORγt represents a promising therapeutic strategy for these conditions.
Core Data Presentation: RORγt Binding Affinity of this compound
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound against human and mouse RORγt, as well as its selectivity over other ROR family members.
| Assay Type | Target | Metric | Value | Reference |
| Competitive Binding Assay | Human RORγt | IC50 | <30 nM | [2] |
| Cell-Based GAL4 Promoter Reporter Assay | Human RORγt | IC50 | 29 nM (0.029 µM) | [2][3][4] |
| Cell-Based GAL4 Promoter Reporter Assay | Mouse RORγt | IC50 | 340 nM (0.34 µM) | [2][3] |
| Th17 Cell Differentiation Assay | Human Naive CD4+ T cells | IC50 | 13 nM (0.024 µM) | [2][3][4] |
| Th17 Cell Differentiation Assay | Mouse Splenic Naive CD4+ T cells | IC50 | 200 nM (0.20 µM) | [2][3] |
| Selectivity Profile | ||||
| Assay Type | Target | Metric | Value | Reference |
| Not Specified | Other ROR family members | IC50 | >10 µM | [2][3] |
Mechanism of Action and Signaling Pathway
This compound functions as a RORγt antagonist, inhibiting its transcriptional activity. RORγt is a key regulator of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] By binding to RORγt, this compound prevents the recruitment of co-activators necessary for the transcription of target genes, thereby suppressing the Th17 inflammatory pathway.[4] This targeted inhibition of the IL-17 pathway is the primary mechanism through which this compound exerts its anti-inflammatory effects.[3][5]
Experimental Protocols
Detailed methodologies for the key assays cited are provided below. These protocols are representative of the techniques used to characterize RORγt inhibitors like this compound.
RORγt Competitive Binding Assay (Representative Protocol)
This assay quantifies the ability of a test compound to compete with a known ligand for binding to the RORγt ligand-binding domain (LBD).
-
Reagents and Materials:
-
Recombinant human RORγt-LBD
-
Fluorescently labeled RORγt ligand (e.g., 25-hydroxycholesterol)
-
Test compound (this compound)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add a fixed concentration of RORγt-LBD and the fluorescently labeled ligand to each well of the microplate.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Measure the fluorescence polarization or a similar signal to determine the amount of labeled ligand bound to the receptor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Cell-Based GAL4 Reporter Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit RORγt-mediated gene transcription in a cellular context.
-
Reagents and Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for a chimeric RORγt protein (RORγt-LBD fused to the GAL4 DNA-binding domain)
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS)
-
Transfection reagent
-
Cell culture medium
-
Luciferase assay reagent
-
Test compound (this compound)
-
-
Procedure:
-
Co-transfect the cells with the RORγt expression plasmid and the luciferase reporter plasmid.
-
Plate the transfected cells in 96-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the test compound concentration.
-
Human Th17 Cell Differentiation Assay (Representative Protocol)
This assay assesses the impact of a compound on the differentiation of naive CD4+ T cells into Th17 cells.
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T cell isolation kit
-
Cell culture medium (e.g., RPMI-1640) supplemented with FBS, antibiotics, and cytokines
-
Th17 differentiation-inducing cytokines (e.g., TGF-β, IL-6, IL-1β, IL-23)
-
Anti-CD3 and anti-CD28 antibodies
-
Test compound (this compound)
-
Flow cytometry antibodies (anti-CD4, anti-IL-17A)
-
Cell stimulation cocktail (e.g., PMA/Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
-
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs.
-
Culture the naive T cells in plates coated with anti-CD3 and anti-CD28 antibodies.
-
Add the Th17 differentiation-inducing cytokines and a serial dilution of the test compound to the cultures.
-
Incubate the cells for a specified period (e.g., 5-7 days).
-
Restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for the final few hours of culture.
-
Harvest the cells and perform intracellular staining for CD4 and IL-17A.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
Calculate the IC50 value by plotting the percentage of inhibition of Th17 differentiation against the logarithm of the test compound concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a RORγt inhibitor like this compound.
References
- 1. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
S18-000003: A Comprehensive Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
S18-000003 is a potent and selective inhibitor of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that governs the differentiation and function of T-helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases, particularly psoriasis.[1] This technical guide provides a detailed overview of the target selectivity profile of this compound, including its in vitro and in vivo activity, supported by comprehensive experimental protocols and visual diagrams of the underlying mechanisms and workflows.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Species | IC50 | Reference |
| RORγt | Competitive Binding Assay | Human | < 30 nM | [2] |
| RORγt | GAL4 Promoter Reporter Assay | Human | 29 nM | [1][3] |
| RORγt | GAL4 Promoter Reporter Assay | Mouse | 340 nM | [1] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Species | IC50 | Reference |
| RORα | Not Specified | Not Specified | > 10 µM | [1][4] |
| RORβ | Not Specified | Not Specified | > 10 µM | [1][4] |
Table 3: Cellular Activity of this compound
| Assay | Cell Type | Species | IC50 | Reference |
| Th17 Cell Differentiation | Naïve CD4+ T cells | Human | 13 nM | [3] |
| Th17 Cell Differentiation | Naïve CD4+ T cells | Mouse | 200 nM | [1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
RORγt Competitive Binding Assay
This assay is designed to determine the ability of a test compound to compete with a known ligand for binding to the RORγt ligand-binding domain (LBD).
-
Materials:
-
Recombinant human RORγt-LBD
-
Radiolabeled RORγt ligand (e.g., 25-hydroxycholesterol)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM EDTA, 5 mM DTT)
-
Scintillation fluid
-
96-well filter plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the RORγt-LBD, radiolabeled ligand, and varying concentrations of this compound or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow binding to reach equilibrium.
-
Transfer the contents of the plate to a filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.
-
Allow the filter plate to dry, and then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition of radioligand binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
RORγt GAL4 Promoter Reporter Assay
This cell-based assay measures the ability of a compound to inhibit RORγt-mediated gene transcription.
-
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vector for a GAL4 DNA-binding domain fused to the RORγt-LBD (GAL4-RORγt-LBD)
-
Reporter vector containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS)
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect HEK293 cells with the GAL4-RORγt-LBD expression vector and the GAL4-luciferase reporter vector.
-
After transfection, plate the cells in a 96-well plate and allow them to recover.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and add luciferase assay reagent to each well.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of RORγt-mediated transcription at each concentration of this compound and determine the IC50 value.
-
In Vitro Th17 Cell Differentiation Assay
This assay assesses the effect of a compound on the differentiation of naïve T cells into Th17 cells.
-
Materials:
-
Naïve CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Th17 differentiation-inducing cytokines (e.g., TGF-β, IL-6, IL-23, IL-1β).
-
Anti-CD3 and anti-CD28 antibodies.
-
Cell culture medium and supplements.
-
This compound.
-
Flow cytometer and antibodies for intracellular staining of IL-17A.
-
-
Procedure:
-
Culture naïve CD4+ T cells in plates coated with anti-CD3 and anti-CD28 antibodies.
-
Add the Th17 differentiation-inducing cytokines to the culture medium.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Culture the cells for 3-5 days.
-
Restimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A or monensin) for the final 4-6 hours of culture.
-
Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing cells by flow cytometry.
-
Calculate the IC50 value for the inhibition of Th17 cell differentiation.
-
In Vivo Psoriasis Models
This model utilizes transgenic mice that overexpress a constitutively active form of Stat3 in keratinocytes, making them susceptible to developing psoriasis-like lesions upon topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Animals: K14.Stat3C transgenic mice.
-
Induction of Psoriasis:
-
Apply a solution of TPA (e.g., 2.5 μg in acetone) to the shaved dorsal skin and/or ears of the mice daily or every other day for a specified period (e.g., 5-7 days).
-
-
Treatment:
-
Administer this compound topically or orally at various doses.
-
A vehicle control group should be included.
-
-
Endpoint Analysis:
-
Macroscopic scoring: Evaluate the severity of skin lesions based on erythema, scaling, and thickness.
-
Histology: Collect skin samples for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22, TNF-α) in skin homogenates by ELISA or qPCR.
-
This model involves the intradermal injection of recombinant IL-23 to induce a localized inflammatory response that mimics key aspects of psoriasis.
-
Animals: C57BL/6 mice or other suitable strain.
-
Induction of Inflammation:
-
Inject recombinant mouse IL-23 (e.g., 500 ng in PBS) intradermally into the ear or shaved dorsal skin daily for a specified period (e.g., 4-5 days).
-
-
Treatment:
-
Administer this compound orally or by another systemic route at various doses.
-
A vehicle control group should be included.
-
-
Endpoint Analysis:
-
Ear thickness measurement: Use a digital caliper to measure ear thickness daily.
-
Histology: Collect ear or skin tissue for H&E staining to assess inflammation and epidermal changes.
-
Gene expression analysis: Analyze the expression of psoriasis-related genes in the tissue by qPCR.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by this compound and the general workflows of the described experiments.
Caption: RORγt signaling pathway in Th17 cell differentiation.
References
- 1. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probechem.com [probechem.com]
An In-depth Technical Guide on the Regulation of Th17 Cell Differentiation by S18-000003
For Researchers, Scientists, and Drug Development Professionals
Abstract
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). While crucial for host defense against certain pathogens, dysregulated Th17 responses are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of Th17 cells is orchestrated by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a prime therapeutic target for the development of novel immunomodulatory agents. This technical guide provides a comprehensive overview of S18-000003, a potent and selective small molecule inhibitor of RORγt, and its role in the regulation of Th17 cell differentiation. We will delve into its mechanism of action, present key quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the underlying biological pathways and experimental workflows.
Introduction to Th17 Cell Differentiation
The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu. In humans, the combination of Transforming Growth Factor-beta (TGF-β), Interleukin-6 (IL-6), IL-1β, and IL-23 is critical for inducing Th17 differentiation[1]. In mice, TGF-β and IL-6 are the primary initiating cytokines[1][2]. This cytokine signaling converges on the activation of the signal transducer and activator of transcription 3 (STAT3), which in turn induces the expression of RORγt.
RORγt is the master transcriptional regulator of Th17 cell differentiation and function[3][4]. It directly binds to the promoter regions of genes encoding key Th17-associated molecules, including IL-17A, IL-17F, IL-21, and the IL-23 receptor (IL-23R), thereby driving their expression and establishing the Th17 phenotype[5]. Given its central role, the inhibition of RORγt presents a highly attractive strategy for the therapeutic suppression of pathogenic Th17 responses.
This compound: A Potent and Selective RORγt Inhibitor
This compound is a potent, selective, and orally active small molecule inhibitor of RORγt[6][7]. It has been shown to effectively suppress Th17 cell differentiation and function both in vitro and in vivo, highlighting its potential as a therapeutic agent for Th17-mediated autoimmune diseases such as psoriasis[3][6][7].
Mechanism of Action
This compound functions as a direct antagonist of RORγt[3]. By binding to the ligand-binding domain of RORγt, it prevents the recruitment of co-activators necessary for transcriptional activation. This leads to the inhibition of RORγt-mediated gene transcription, ultimately suppressing the production of IL-17 and other pro-inflammatory cytokines that define the Th17 cell lineage[3].
dot
Caption: this compound inhibits RORγt, blocking IL-17 gene transcription.
Quantitative Data on Efficacy
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.
Table 1: In Vitro Potency of this compound
| Assay | Species | Target | IC50 | Reference |
| Competitive Binding Assay | Human | RORγt | <30 nM | [6] |
| GAL4 Promoter Reporter Assay | Human | RORγt | 29 nM | [3] |
| GAL4 Promoter Reporter Assay | Mouse | RORγt | 340 nM | [7] |
| Th17 Cell Differentiation | Human | Naïve CD4+ T cells | 13 nM | [3] |
| Th17 Cell Differentiation | Mouse | Splenic Naïve CD4+ T cells | 200 nM | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration | Dosing | Effect | Reference |
| IL-23-treated mice | Oral | 30-100 mg/kg | Dose-dependent inhibition of IL-17 production in the skin | [6] |
| TPA-induced K14.Stat3C transgenic mice (Psoriasis model) | Topical | 0.1-8% (100 µL, once daily for 14 days) | Amelioration of psoriasis-like lesions | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Human Th17 Cell Differentiation Assay
Objective: To assess the dose-dependent effect of this compound on the differentiation of human naïve CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human anti-CD3 and anti-CD28 antibodies (plate-bound)
-
Recombinant human IL-1β, IL-6, IL-23, and TGF-β
-
This compound (dissolved in DMSO)
-
Intracellular cytokine staining kit (for IL-17A)
-
Flow cytometer
Protocol:
-
Isolate naïve CD4+ T cells from human PBMCs according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Wash the plate with PBS.
-
Seed the naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Add the Th17 polarizing cytokines: IL-1β (e.g., 10 ng/mL), IL-6 (e.g., 20 ng/mL), IL-23 (e.g., 20 ng/mL), and TGF-β (e.g., 5 ng/mL).
-
Add this compound at various concentrations (e.g., 0.003 - 0.3 µM) or vehicle control (DMSO).
-
Culture the cells for 7 days at 37°C in a 5% CO2 incubator.
-
On day 7, restimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular staining for IL-17A according to the manufacturer's protocol.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
RORγt GAL4 Promoter Reporter Assay
Objective: To determine the direct inhibitory effect of this compound on RORγt transcriptional activity.
Materials:
-
HEK293T cells
-
Expression vector for GAL4 DNA-binding domain fused to the RORγt ligand-binding domain (GAL4-RORγt)
-
Reporter vector containing a GAL4 upstream activation sequence (UAS) driving firefly luciferase expression
-
Control vector with a constitutively expressed Renilla luciferase for normalization
-
Lipofectamine or other transfection reagent
-
This compound (dissolved in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the GAL4-RORγt expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the IC50 value of this compound.
Visualization of Pathways and Workflows
Th17 Cell Differentiation Signaling Pathway
dot
Caption: Cytokine signaling induces RORγt, driving Th17 differentiation.
Experimental Workflow for this compound Evaluation
dot
Caption: Workflow for evaluating this compound from in vitro to in vivo.
Conclusion
This compound is a promising therapeutic candidate that potently and selectively inhibits the master transcriptional regulator of Th17 cells, RORγt. By effectively suppressing Th17 cell differentiation and the production of pro-inflammatory cytokines, this compound demonstrates significant potential for the treatment of a range of autoimmune and inflammatory disorders. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and develop RORγt inhibitors as a novel class of immunomodulatory therapeutics. The continued exploration of compounds like this compound holds the key to delivering new and effective treatments for patients suffering from Th17-mediated diseases.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Video: Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes [jove.com]
- 6. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 7. imavita.com [imavita.com]
In-Depth Technical Guide: In Vitro Characterization of S18-000003, a Potent and Selective RORγt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S18-000003 is a potent, selective, and orally active inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] As the master transcription factor for T-helper 17 (Th17) cells, RORγt is a key driver of interleukin-17 (IL-17) production, a cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases.[2][3] this compound effectively suppresses RORγt activity, leading to the inhibition of Th17 cell differentiation and a reduction in IL-17 secretion.[1][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activities, cellular effects, and the detailed methodologies employed in its evaluation.
RORγt Signaling Pathway and Mechanism of Action
RORγt plays a pivotal role in the differentiation of naïve CD4+ T cells into Th17 cells.[2] Upon activation by cytokines such as IL-6 and TGF-β, the transcription factor STAT3 is activated and promotes the expression of RORγt.[2] RORγt then translocates to the nucleus and, in conjunction with other factors, binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, initiating their transcription.[2] this compound exerts its function by acting as an antagonist to RORγt, thereby inhibiting the transcription of these pro-inflammatory cytokines.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
An In-Depth Technical Guide to S18-000003 (CAS: 2068119-11-7): A Potent and Selective RORγt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S18-000003 is a potent, selective, and orally bioavailable small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). As a key transcription factor for the differentiation and function of T-helper 17 (Th17) cells, RORγt is a prime therapeutic target for a variety of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to support further research and development efforts.
Introduction
The T-helper 17 (Th17) cell lineage and its signature cytokine, Interleukin-17 (IL-17), are central to the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation and function of Th17 cells are critically dependent on the transcription factor RORγt. Consequently, the development of small molecule inhibitors targeting RORγt has become a highly attractive strategy for the treatment of these debilitating conditions.
This compound (CAS: 2068119-11-7) has emerged as a potent and selective inhibitor of RORγt.[1][2] This guide summarizes the currently available technical data on this compound, providing a valuable resource for researchers in the fields of immunology and drug discovery.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2068119-11-7[2] |
| Molecular Formula | C26H25F3N2O4S[2] |
| Molecular Weight | 518.55 g/mol [2] |
| Appearance | Solid powder[3] |
| Solubility | Soluble in DMSO (100 mg/mL)[3] |
Biological Activity and Selectivity
This compound demonstrates potent inhibitory activity against human and mouse RORγt in both biochemical and cellular assays. It also exhibits high selectivity for RORγt over other members of the ROR family.
Table 1: In Vitro Bioactivity of this compound
| Assay | Species | IC50 (nM) | Reference(s) |
| RORγt Competitive Binding Assay | Human | <30 | [1] |
| RORγt GAL4 Promoter Reporter Assay | Human | 29 | [4] |
| RORγt GAL4 Promoter Reporter Assay | Mouse | 340 | |
| Th17 Cell Differentiation | Human | 13 | [4] |
| Th17 Cell Differentiation | Mouse | 200 |
Table 2: Selectivity Profile of this compound
| Target | IC50 (µM) | Reference(s) |
| RORα | >10 | |
| RORβ | >10 |
Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the transcriptional activity of RORγt. This inhibition prevents the differentiation of naïve CD4+ T cells into pathogenic Th17 cells and subsequently suppresses the production of pro-inflammatory cytokines, most notably IL-17. The reduction in IL-17 levels alleviates the inflammatory cascade characteristic of autoimmune diseases like psoriasis.
In Vivo Efficacy and Pharmacokinetics
The therapeutic potential of this compound has been demonstrated in preclinical animal models of psoriasis. Both oral and topical administration have been shown to be effective in reducing skin inflammation.
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Value | Reference(s) |
| Oral Bioavailability (%) | p.o. | 1 | 54.5 | [1] |
| Cmax (ng/mL) | p.o. | 1 | 185 | [1] |
| Tmax (h) | p.o. | 4 | 4 | [1] |
| AUC (ng·h/mL) | p.o. | 1 | 2110 | [1] |
| Half-life (h) | i.v. | 0.5 | 3.2 | [1] |
| AUC (ng·h/mL) | i.v. | 0.5 | 1930 | [1] |
| CLtot (mL/min/kg) | i.v. | 0.5 | 4.33 | [1] |
| Vdss | i.v. | 0.5 | - | [1] |
Note: Specific Vdss value was not provided in the search results.
Experimental Protocols
The following are representative protocols for key assays used to characterize this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.
RORγt Competitive Binding Assay (LanthaScreen™ TR-FRET)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the RORγt ligand-binding domain (LBD).
Materials:
-
RORγt-LBD, GST-tagged
-
LanthaScreen™ Tb-anti-GST Antibody
-
LanthaScreen™ Fluorescent Tracer
-
Test compound (this compound)
-
Assay buffer (e.g., HEPES, pH 7.5, with NaCl, MgCl2, and BSA)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, followed by the RORγt-LBD and the fluorescent tracer.
-
Add the Tb-anti-GST antibody.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.
-
Calculate the emission ratio (520/495) and plot the results against the compound concentration to determine the IC50 value.
Human Th17 Cell Differentiation Assay
This assay evaluates the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T cell isolation kit
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23, IL-1β)
-
Neutralizing antibodies (e.g., anti-IFN-γ, anti-IL-4)
-
RPMI-1640 medium with supplements
-
Test compound (this compound)
-
Flow cytometry antibodies (anti-CD4, anti-IL-17A)
Procedure:
-
Isolate naïve CD4+ T cells from human PBMCs.
-
Activate the cells with anti-CD3/CD28 antibodies in a culture plate.
-
Add the Th17 polarizing cytokine cocktail and neutralizing antibodies.
-
Add the test compound at various concentrations.
-
Culture the cells for 5-7 days.
-
Restimulate the cells with PMA/Ionomycin and a protein transport inhibitor for the final 4-6 hours.
-
Stain the cells for surface CD4 and intracellular IL-17A.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
Calculate the IC50 for the inhibition of Th17 differentiation.
In Vivo Mouse Model of Psoriasis (IL-23-Induced)
This model assesses the in vivo efficacy of this compound in a psoriasis-like skin inflammation model.
Materials:
-
BALB/c or C57BL/6 mice
-
Recombinant mouse IL-23
-
Test compound (this compound) formulated for oral or topical administration
-
Calipers for ear thickness measurement
Procedure:
-
Administer the test compound to the mice via the desired route (e.g., oral gavage).
-
After a specified pretreatment time, inject recombinant mouse IL-23 intradermally into the ear pinna.
-
Continue daily or every-other-day injections of IL-23 and administration of the test compound for the duration of the study (typically 4-14 days).
-
Measure ear thickness daily using calipers.
-
At the end of the study, euthanize the mice and collect ear tissue for histological analysis and cytokine measurement.
Safety and Toxicology
This compound has been reported to have a low risk of thymic aberrations, a potential concern for RORγt inhibitors due to the role of RORγt in thymocyte development.[5] Topical administration in mouse models of psoriasis did not lead to significant changes in the thymus.[5]
Conclusion
This compound is a promising RORγt inhibitor with potent and selective activity, as well as favorable in vivo efficacy and pharmacokinetic properties. The data presented in this technical guide support its potential as a therapeutic agent for the treatment of Th17-mediated autoimmune diseases. The provided experimental protocols offer a foundation for further investigation and development of this and similar compounds.
References
S18-000003: An In-Depth Technical Guide for Researchers
An overview of the potent and selective RORγt inhibitor, S18-000003, detailing its safety, handling, and biological activity. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a potent, selective, and orally active antagonist of the Retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a master transcription factor crucial for the differentiation and function of T-helper 17 (Th17) cells, which are key mediators of inflammation in several autoimmune diseases.[1] By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, primarily Interleukin-17 (IL-17), making it a significant compound for research in autoimmune and inflammatory conditions, particularly psoriasis.[2][3]
Safety Data Sheet and Handling
A comprehensive understanding of the safety and handling procedures for this compound is paramount for its use in a research setting.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Handling and Storage
Handling:
-
Avoid inhalation, and contact with eyes and skin.
-
Use only in areas with appropriate exhaust ventilation.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.
-
Wash skin thoroughly after handling.
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Store the powder form at -20°C and in solvent at -80°C.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Relocate to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |
Personal Protective Equipment
-
Eye/Face Protection: Safety goggles with side shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₅F₃N₂O₄S |
| Molecular Weight | 518.55 |
| CAS Number | 2068119-11-7 |
Biological Activity and Pharmacokinetics
This compound demonstrates potent and selective inhibition of RORγt, leading to significant anti-inflammatory effects.
In Vitro Activity
| Assay | Species | IC₅₀ |
| Competitive Binding Assay (RORγt) | Human | <30 nM[4] |
| GAL4 Promoter Reporter Assay (RORγt) | Human | 29 nM[4] |
| GAL4 Promoter Reporter Assay (RORγt) | Mouse | 340 nM[4] |
| Th17 Cell Differentiation | Human (from naive CD4⁺ T cells) | 24 nM[4] |
| Th17 Cell Differentiation | Mouse (from splenic naive CD4⁺ T cells) | 200 nM[4] |
This compound shows high selectivity for RORγt over other ROR family members (IC₅₀ >10 μM). It dose-dependently reduces IL-17 production in human peripheral blood mononuclear cells (PBMCs) and IL-17 and IL-22 production in PBMCs from psoriatic mice.[4]
In Vivo Pharmacokinetics (in rats)
| Parameter | Value (0.5 mg/kg, i.v.) | Value (1 mg/kg, p.o.) |
| Half-life (t₁/₂) | 3.2 h[4] | - |
| AUC | 1930 ng·h/mL[4] | 2110 ng·h/mL[4] |
| Total Clearance (CLtot) | 4.33 mL/min/kg[4] | - |
| Volume of Distribution (Vdss) | - | - |
| Oral Bioavailability | - | 54.5% |
| Cₘₐₓ | - | 185 ng/mL[4] |
| Tₘₐₓ | - | 4 h[4] |
In Vivo Efficacy
-
IL-23-Treated Mice: Oral administration of this compound (30-100 mg/kg) dose-dependently inhibits IL-17 production in the skin.[4]
-
TPA-Induced Psoriasis Mouse Model (K14.Stat3C transgenic mice): Topical administration of this compound (0.1-8%) ameliorates psoriasis-like lesions with a low risk of thymic aberrations.[4][3]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for relevant experimental procedures.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Mouse Naive CD4+ T Cell Isolation and Th17 Differentiation
This protocol describes the differentiation of naive CD4+ T cells isolated from mouse spleens into Th17 cells, a process that this compound is expected to inhibit.[5][6][7][8][9]
Materials:
-
Spleen and lymph nodes from C57BL/6 mice
-
RPMI 1640 medium with L-glutamine, penicillin-streptomycin, and 10% FBS
-
Naive CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)
-
96-well culture plates
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant mouse TGF-β and IL-6
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
This compound
-
Cell stimulation cocktail (e.g., PMA and ionomycin)
-
Flow cytometry staining buffers and antibodies (anti-CD4, anti-IL-17, anti-RORγt)
-
ELISA kit for mouse IL-17
Procedure:
-
Cell Isolation:
-
Aseptically harvest the spleen and lymph nodes from a mouse.
-
Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
Isolate naive CD4+ T cells using a negative selection kit according to the manufacturer's instructions. Purity should be >90%.
-
-
Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 (e.g., 2.5 µg/mL) and anti-CD28 (e.g., 2.0 µg/mL) antibodies overnight at 4°C. Wash the plate with PBS before use.[10]
-
Resuspend the isolated naive CD4+ T cells in complete RPMI medium.
-
Add the cells to the coated plate at a density of 2 x 10⁵ cells/well.
-
To induce Th17 differentiation, add TGF-β (e.g., 5 ng/mL) and IL-6 (e.g., 20 ng/mL).[9]
-
To prevent differentiation into other T helper subsets, add anti-IFN-γ and anti-IL-4 antibodies.[10]
-
Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Analysis of Th17 Differentiation:
-
Flow Cytometry:
-
Restimulate the cells with a cell stimulation cocktail (containing PMA and ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Stain the cells for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Perform intracellular staining for IL-17 and the transcription factor RORγt.
-
Analyze the percentage of IL-17+ and RORγt+ cells within the CD4+ population by flow cytometry.
-
-
ELISA:
-
Collect the cell culture supernatants before restimulation.
-
Measure the concentration of secreted IL-17 using a specific ELISA kit according to the manufacturer's protocol.
-
-
IL-17 Production Assay in Human PBMCs
This assay measures the effect of this compound on IL-17 production in stimulated human peripheral blood mononuclear cells (PBMCs).[11][12]
Materials:
-
Human PBMCs isolated from whole blood via Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 medium with L-glutamine, penicillin-streptomycin, and 10% FBS.
-
Phytohaemagglutinin (PHA) or PMA and ionomycin for stimulation.
-
This compound.
-
ELISA kit for human IL-17A.
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Resuspend PBMCs in complete RPMI medium at a concentration of 2 x 10⁶ cells/mL.
-
Plate the cells in a 96-well plate.
-
Add this compound at desired concentrations.
-
Stimulate the cells with PHA (e.g., 5 µg/mL) or a combination of PMA (e.g., 20 ng/mL) and ionomycin (e.g., 1 µg/mL).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-17A in the supernatants using an ELISA kit.
In Vivo Psoriasis-like Mouse Model
This compound has been shown to be effective in animal models of psoriasis.[4] Two common models are the IL-23-induced and the TPA-induced models.
a) IL-23-Induced Psoriasis Model:
-
Animals: C57BL/6 mice.
-
Procedure:
-
Administer intradermal injections of recombinant mouse IL-23 into the ear or dorsal skin daily for a set period (e.g., 4 days).
-
Administer this compound orally (p.o.) at desired doses (e.g., 30-100 mg/kg) daily.
-
Monitor and measure skin inflammation, typically by ear thickness or clinical scoring of erythema, scaling, and induration.
-
At the end of the experiment, collect skin tissue for histological analysis (H&E staining) and for measuring IL-17 levels by qPCR or ELISA.
-
b) TPA-Induced Psoriasis Model in K14.Stat3C Transgenic Mice: [3][13][14][15][16][17][18]
-
Animals: K14.Stat3C transgenic mice, which are genetically predisposed to developing psoriasis-like skin lesions.
-
Procedure:
-
Topically apply 12-O-tetradecanoylphorbol-13-acetate (TPA) to the ear or dorsal skin of the mice several times a week for a number of weeks to induce psoriatic lesions.
-
Topically or orally administer this compound at various concentrations.
-
Monitor and quantify the severity of the skin lesions.
-
Collect skin and lymphoid tissues for histological and immunological analysis as described for the IL-23 model.
-
This guide provides a comprehensive overview of the technical information available for this compound, intended to facilitate its safe and effective use in a research context. Researchers should always consult the most recent safety data sheets and relevant literature before commencing any experimental work.
References
- 1. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Video: Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes [jove.com]
- 9. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 12. Th17 cell frequency and IL-17A concentrations in peripheral blood mononuclear cells and vitreous fluid from patients with diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TPA induction leads to a Th17-like response in transgenic K14/VEGF mice: a novel in vivo screening model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kochi-u.ac.jp [kochi-u.ac.jp]
- 15. stat3-links-activated-keratinocytes-and-immunocytes-required-for-development-of-psoriasis-in-a-novel-transgenic-mouse-model - Ask this paper | Bohrium [bohrium.com]
- 16. Effect of 12-O-tetradecanoylphorbol-13-acetate-induced psoriasis-like skin lesions on systemic inflammation and atherosclerosis in hypercholesterolaemic apolipoprotein E deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: S18-000003 In Vitro Th17 Differentiation Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro Th17 differentiation assay to evaluate the inhibitory activity of S18-000003, a potent and selective retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor.
Introduction
T helper 17 (Th17) cells are a subset of CD4+ effector T cells critical in mediating immune responses against extracellular pathogens and fungi. However, their dysregulation is also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naïve CD4+ T cells into the Th17 lineage is driven by a specific cytokine milieu and is dependent on the master transcription factor, RORγt. This compound is a potent, selective, and orally active inhibitor of RORγt, which has been shown to suppress Th17 cell differentiation and the production of pro-inflammatory cytokines such as IL-17.[1][2][3] This application note provides a comprehensive protocol to assess the in vitro efficacy of this compound on human Th17 cell differentiation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | IC50 Value | Assay Type |
| RORγt Inhibition | Human | <30 nM | Competitive Binding Assay[2][3] |
| RORγt-dependent Transactivation | Human | 0.029 µM (29 nM) | GAL4 Promoter Reporter Assay[2] |
| RORγt-dependent Transactivation | Mouse | 0.34 µM (340 nM) | GAL4 Promoter Reporter Assay[2][3] |
| Th17 Cell Differentiation | Human | 0.024 µM (24 nM) | Naïve CD4+ T cell differentiation[2] |
| Th17 Cell Differentiation | Mouse | 0.20 µM (200 nM) | Splenic naïve CD4+ T cell differentiation[2][3] |
| IL-17 Production | Human PBMCs | 0.03-1 µM | Cytokine Production Assay[2] |
| IL-17 and IL-22 Production | Psoriatic Mouse PBMCs | 0.1-3 µM | Cytokine Production Assay[2] |
Experimental Protocols
Principle:
This protocol describes the isolation of human naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into Th17 cells in the presence of a specific cytokine cocktail. The inhibitory effect of this compound on this differentiation process is quantified by measuring the frequency of IL-17-producing cells using flow cytometry and the concentration of secreted IL-17 in the culture supernatant by ELISA.
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
L-Glutamine
-
2-Mercaptoethanol
-
Human Anti-CD3 Antibody (plate-bound)
-
Human Anti-CD28 Antibody (soluble)
-
Recombinant Human IL-6[4]
-
Recombinant Human TGF-β1[4]
-
Recombinant Human IL-23[4]
-
Anti-IFN-γ Antibody[4]
-
Anti-IL-4 Antibody[4]
-
This compound (MedChemExpress, Selleck Chemicals)
-
DMSO (vehicle control)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Flow Cytometry Staining Buffer
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies: Anti-Human CD4, Anti-Human IL-17A
-
Human IL-17A ELISA Kit
-
96-well cell culture plates (flat-bottom)
Protocol:
Day 0: Isolation of Naïve CD4+ T Cells and Culture Initiation
-
Isolate PBMCs from fresh human blood using density gradient centrifugation.
-
Isolate naïve CD4+ T cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Prepare the Th17 differentiation medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 50 µM 2-Mercaptoethanol.
-
Add the Th17 polarizing cytokine cocktail to the differentiation medium:
-
Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the culture should be less than 0.1%. Include a vehicle control (DMSO only).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the prepared wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-6 days.
Day 3-6: Restimulation and Analysis
For Flow Cytometry Analysis:
-
Approximately 4-6 hours before harvesting, restimulate the cells by adding PMA (20-50 ng/mL) and Ionomycin (1 µg/mL) to the culture.[5]
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4 hours of incubation to trap intracellular cytokines.
-
Harvest the cells and wash with staining buffer.
-
Perform cell surface staining with an anti-CD4 antibody.
-
Fix and permeabilize the cells using a fixation/permeabilization kit.
-
Perform intracellular staining with an anti-IL-17A antibody.[5]
-
Analyze the cells by flow cytometry, gating on the CD4+ population to determine the percentage of IL-17A+ cells.
For ELISA Analysis:
-
Prior to restimulation for flow cytometry, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's protocol.
Visualizations
Caption: Experimental workflow for the in vitro Th17 differentiation assay.
Caption: Simplified signaling pathway of Th17 differentiation and RORγt inhibition.
References
Application Notes and Protocols: S18-000003 Dose-Response in Primary T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
S18-000003 is a potent and selective, orally active inhibitor of the Retinoic Acid Receptor-related Orphan Receptor gamma-t (RORγt).[1][2] RORγt is a master transcription factor that governs the differentiation and function of T-helper 17 (Th17) cells, a subset of T cells implicated in the pathology of various autoimmune diseases.[3][4] By inhibiting RORγt, this compound effectively suppresses the Th17/Interleukin-17 (IL-17) pathway, making it a promising therapeutic candidate for conditions such as psoriasis.[2][5] These application notes provide a detailed overview of the dose-response characteristics of this compound in primary T cells, along with relevant experimental protocols and pathway diagrams.
Data Presentation: Dose-Response of this compound
The following tables summarize the in vitro potency of this compound across various assays targeting RORγt activity and Th17 cell function.
Table 1: this compound Inhibitory Activity on RORγt
| Assay Type | Target | Species | IC50 | Reference |
| Competitive Binding Assay | RORγt | Human | <30 nM | [1] |
| GAL4 Promoter Reporter Assay | RORγt-dependent transactivation | Human | 0.029 µM (29 nM) | [1][5] |
| GAL4 Promoter Reporter Assay | RORγt-dependent transactivation | Mouse | 0.34 µM (340 nM) | [1][2] |
Table 2: this compound Functional Activity in Primary T Cells and PBMCs
| Assay Type | Effect | Cell Type | Species | IC50 | Concentration Range | Duration | Reference |
| Th17 Cell Differentiation | Inhibition | Naive CD4+ T cells | Human | 0.024 µM (24 nM) | 0.003-0.3 µM | 7 days | [1] |
| Th17 Cell Differentiation | Inhibition | Naive CD4+ T cells | Mouse | 0.20 µM (200 nM) | 0.1-3 µM | 4 days | [1][2] |
| IL-17 Production | Reduction | PBMCs | Human | Not specified | 0.03-1 µM | 3 days | [1] |
| IL-17 and IL-22 Production | Reduction | PBMCs | Psoriatic Mice | Not specified | 0.1-3 µM | 3 days | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway through which this compound exerts its effects on T cells. RORγt is a key transcription factor for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17.[3][4] this compound acts as an antagonist to RORγt, thereby inhibiting this pathway.
Caption: RORγt signaling pathway inhibition by this compound in T cells.
Experimental Protocols
The following are generalized protocols for assessing the dose-response of this compound in primary T cells, based on the assays mentioned in the literature.
Isolation and Culture of Primary Human Naive CD4+ T Cells
-
Objective: To isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) for subsequent differentiation assays.
-
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Naive CD4+ T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human cytokines for Th17 differentiation (e.g., IL-1β, IL-6, IL-23, TGF-β)
-
Anti-CD3 and Anti-CD28 antibodies
-
-
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naive CD4+ T cells from PBMCs using a negative selection kit (e.g., RosetteSep™).
-
Culture the isolated naive CD4+ T cells in complete RPMI-1640 medium.
-
Th17 Differentiation Assay
-
Objective: To determine the IC50 of this compound for the inhibition of human naive CD4+ T cell differentiation into Th17 cells.
-
Protocol:
-
Coat a 96-well plate with anti-CD3 antibodies.
-
Seed the isolated naive CD4+ T cells in the pre-coated plate.
-
Add anti-CD28 antibodies and a cocktail of Th17-polarizing cytokines to the cell culture.
-
Add this compound at various concentrations (e.g., in a serial dilution from 0.001 to 10 µM). Include a DMSO vehicle control.
-
Incubate the cells for 6-7 days.
-
After incubation, analyze the percentage of Th17 cells (e.g., CD4+IL-17A+) using flow cytometry.
-
Alternatively, collect the supernatant to measure IL-17A concentration by ELISA.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Cytokine Production Assay in PBMCs
-
Objective: To measure the effect of this compound on IL-17 and IL-22 production in activated PBMCs.
-
Protocol:
-
Isolate PBMCs from human or mouse peripheral blood.
-
Seed the PBMCs in a 96-well plate.
-
Stimulate the cells with appropriate activators (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin).
-
Treat the cells with a dose range of this compound (e.g., 0.01 to 10 µM) or a vehicle control.
-
Incubate for 3 days.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-17 and IL-22 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Determine the dose-dependent inhibition of cytokine production.
-
Experimental Workflow
The following diagram outlines the general workflow for determining the dose-response curve of this compound in primary T cells.
Caption: Workflow for this compound dose-response analysis in T cells.
Conclusion
This compound demonstrates potent and selective inhibition of RORγt, leading to a dose-dependent reduction in Th17 cell differentiation and the production of associated pro-inflammatory cytokines. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in T-cell-mediated autoimmune and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S18-000003: A Topical RORγt Inhibitor for Skin Inflammation
References
- 1. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for S18-000003: Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the oral bioavailability and pharmacokinetic profile of S18-000003, a potent and selective inhibitor of the retinoic acid receptor-related orphan receptor-gamma-t (RORγt). The accompanying protocols detail the methodologies for conducting pharmacokinetic studies in a preclinical rat model.
Introduction
This compound is an orally active RORγt inhibitor with potential therapeutic applications in autoimmune diseases such as psoriasis.[1][2] Understanding its pharmacokinetic properties is crucial for designing and interpreting preclinical and clinical studies. This document summarizes the key pharmacokinetic parameters of this compound in rats and provides detailed protocols for oral and intravenous administration, as well as bioanalytical methods for its quantification in plasma.
Data Presentation
The pharmacokinetic parameters of this compound in rats following intravenous and oral administration are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Units |
| Dose | 0.5 | mg/kg |
| Half-life (t½) | 3.2 | h |
| Area Under the Curve (AUC) | 1930 | ng·h/mL |
| Total Clearance (CLtot) | 4.33 | mL/min/kg |
| Volume of Distribution (Vdss) | - | - |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Units |
| Dose | 1 | mg/kg |
| Oral Bioavailability (F) | 54.5 | % |
| Maximum Concentration (Cmax) | 185 | ng/mL |
| Time to Maximum Concentration (Tmax) | 4 | h |
| Area Under the Curve (AUC) | 2110 | ng·h/mL |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol describes the procedures for determining the pharmacokinetic profile of this compound in rats following both oral and intravenous administration.
1. Animals:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period.
2. Dosing:
-
Formulation: Prepare a solution or suspension of this compound in an appropriate vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The exact formulation should be optimized for solubility and stability.
-
Oral Administration (PO):
-
Fasting: Fast the rats for approximately 12 hours before dosing, with continued access to water.
-
Dose: Administer this compound at a dose of 1 mg/kg via oral gavage.
-
-
Intravenous Administration (IV):
-
Dose: Administer this compound at a dose of 0.5 mg/kg via a tail vein injection.
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:
-
IV Administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
4. Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in rat plasma. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate this compound from the plasma matrix.
-
LC-MS/MS Conditions:
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of formic acid) to achieve good peak shape and separation.
-
Use multiple reaction monitoring (MRM) mode for the mass spectrometer to ensure selective detection of this compound and an internal standard.
-
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters to be calculated include: Cmax, Tmax, AUC, t½, CLtot, and Vdss.
-
Oral bioavailability (F) can be calculated using the following formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Mandatory Visualizations
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Caption: Simplified signaling pathway of this compound action.
References
Application Note: Modulation of IL-17 Production by S18-000003, a Selective RORγt Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for treating relevant cell cultures with the selective RORγt inhibitor, S18-000003, and subsequently quantifying the production of Interleukin-17 (IL-17) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2][3] The production of IL-17 is predominantly regulated by T helper 17 (Th17) cells, whose differentiation and function are governed by the master transcription factor, Retinoic acid receptor-related orphan receptor-gamma-t (RORγt).[1][4][5]
This compound is a potent, selective, and orally active inhibitor of RORγt.[6][7] By targeting RORγt, this compound effectively inhibits the differentiation of Th17 cells and consequently suppresses the production of IL-17.[6][7][8] This makes this compound a valuable tool for researchers studying IL-17 mediated inflammation and a potential therapeutic agent for autoimmune disorders.[7][8]
This application note details the experimental workflow for assessing the inhibitory effect of this compound on IL-17 production in cell culture supernatants using a standard sandwich ELISA protocol.
Key Signaling Pathway: RORγt and IL-17 Production
Caption: RORγt signaling pathway leading to IL-17 production and its inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound on RORγt and IL-17 production has been quantified in various cellular and in vivo models. The following table summarizes the key IC50 values.
| Assay Type | Species | Parameter Measured | IC50 Value | Reference |
| Competitive Binding Assay | Human | RORγt Inhibition | <30 nM | [6] |
| GAL4 Promoter Reporter Assay | Human | RORγt-dependent Transactivation | 29 nM | [4][6] |
| GAL4 Promoter Reporter Assay | Mouse | RORγt-dependent Transactivation | 340 nM | [6][7] |
| Th17 Cell Differentiation | Human | Naive CD4+ T cells | 24 nM | [6] |
| Th17 Cell Differentiation | Mouse | Splenic naive CD4+ T cells | 200 nM | [6][7] |
| IL-17 Production | Human | PBMCs | Dose-dependent reduction | [6] |
| IL-17 and IL-22 Production | Mouse | PBMCs from psoriatic mice | Dose-dependent reduction | [6] |
| IL-17 Production | Mouse | IL-23-treated skin | Dose-dependent reduction (oral admin.) | [5][6] |
Experimental Protocol: IL-17 ELISA with this compound Treatment
This protocol outlines the steps for treating a cell culture with this compound and subsequently measuring the IL-17 concentration in the supernatant using a sandwich ELISA kit.
Materials and Reagents
-
This compound (MedChemExpress, HY-119366 or equivalent)
-
Human or Mouse IL-17 ELISA Kit (e.g., R&D Systems Quantikine D1700, Invitrogen KAC1591, or equivalent)[9]
-
Cell Culture Medium (appropriate for your cell type)
-
Cells capable of producing IL-17 (e.g., primary T cells, PBMCs)
-
Reagents for Th17 differentiation (e.g., anti-CD3, anti-CD28, IL-6, TGF-β, IL-23)
-
DMSO (for dissolving this compound)
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
Experimental Workflow
References
- 1. RORγt protein modifications and IL-17-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 3. IL17A interleukin 17A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 8. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human IL-17A ELISA Kit (KAC1591) - Invitrogen [thermofisher.com]
S18-000003 flow cytometry analysis of Th17 cells treated with S18-000003
Application Note: S18-000003
Analysis of Th17 Cell Differentiation and Function using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells implicated in the pathogenesis of multiple autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] The differentiation and function of these cells are critically dependent on the master transcription factor, Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][3] RORγt drives the expression of key Th17 signature cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][4] Consequently, RORγt has emerged as a high-priority therapeutic target for the development of novel immunomodulatory drugs.[3][5]
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of RORγt.[3][5] By binding to RORγt, this compound suppresses its transcriptional activity, leading to a reduction in Th17 cell differentiation and a marked decrease in IL-17 production.[3][5][6] This application note provides a detailed protocol for assessing the inhibitory activity of this compound on the in vitro differentiation of human Th17 cells using multi-color flow cytometry.
Principle of the Assay
This assay measures the dose-dependent effect of this compound on the differentiation of naive CD4+ T cells into IL-17A-producing Th17 cells. Naive T cells are cultured under Th17-polarizing conditions in the presence of varying concentrations of this compound. Following the differentiation period, cells are re-stimulated to induce cytokine production, which is trapped intracellularly using a protein transport inhibitor. Flow cytometry is then used to quantify the percentage of CD4+ T cells that express IL-17A, providing a robust measure of the compound's inhibitory efficacy.
Data Presentation
The inhibitory activity of this compound on human Th17 cell differentiation has been quantified, demonstrating its potency.[5] The table below summarizes the known inhibitory concentrations and provides representative data from a typical dose-response experiment.
Table 1: Inhibitory Activity of this compound and Representative Experimental Data
| Parameter | Value | Reference / Notes |
| Reported IC₅₀ | ||
| Human Th17 Differentiation (IL-17A) | 13 nM | [5] |
| Human RORγt-GAL4 Reporter Assay | 29 nM | [5] |
| Representative Experimental Results | ||
| This compound Conc. | % Th17 Cells (CD4+IL-17A+) | % Inhibition |
| Vehicle (0.1% DMSO) | 25.4% | 0% |
| 1 nM | 22.1% | 13.0% |
| 10 nM | 13.5% | 46.9% |
| 50 nM | 4.8% | 81.1% |
| 100 nM | 2.1% | 91.7% |
| 500 nM | 0.9% | 96.5% |
Note: Representative data is hypothetical but modeled on the expected outcome based on the published potency of this compound.
Mandatory Visualizations
Th17 Differentiation Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the RORγt transcription factor, blocking IL-17A gene expression.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for assessing this compound inhibition of Th17 differentiation via flow cytometry.
Detailed Experimental Protocols
1. Isolation of Naive CD4+ T Cells
This protocol describes the isolation of naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs).
-
Materials: Ficoll-Paque, PBS, FBS, Naive CD4+ T Cell Isolation Kit (magnetic bead-based).
-
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash PBMCs twice with PBS containing 2% FBS.
-
Count cells and resuspend at the concentration recommended by the isolation kit manufacturer.
-
Isolate naive CD4+ T cells (CD4+CD45RA+) by negative selection using a magnetic-activated cell sorting (MACS) system according to the manufacturer's protocol.
-
Assess purity of the isolated fraction by flow cytometry (>95% purity is recommended).
-
2. Th17 Cell Differentiation and this compound Treatment
-
Materials: RPMI-1640 medium, FBS, Penicillin-Streptomycin, L-Glutamine, Anti-CD3/CD28 T-cell activation beads, Human recombinant cytokines: TGF-β (10 ng/mL), IL-6 (20 ng/mL), IL-1β (10 ng/mL), IL-23 (20 ng/mL). Anti-IFN-γ (10 µg/mL) and Anti-IL-4 (10 µg/mL) neutralizing antibodies. This compound stock solution (in DMSO), 96-well U-bottom culture plate.
-
Protocol:
-
Prepare complete RPMI medium (RPMI-1640 + 10% FBS + 1% Pen-Strep + 1% L-Glutamine).
-
Resuspend isolated naive CD4+ T cells in complete medium at 1 x 10⁶ cells/mL.
-
Prepare a Th17 cytokine cocktail in complete medium containing TGF-β, IL-6, IL-1β, IL-23, anti-IFN-γ, and anti-IL-4 at their final concentrations.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (e.g., 0.1% DMSO).
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the this compound dilutions (or vehicle) to the appropriate wells.
-
Add 100 µL of the Th17 cytokine cocktail containing anti-CD3/CD28 beads (at a bead-to-cell ratio of 1:1) to each well.
-
Incubate the plate at 37°C, 5% CO₂ for 3 to 5 days.
-
3. Cell Restimulation and Intracellular Staining
-
Materials: PMA (Phorbol 12-myristate 13-acetate), Ionomycin, Brefeldin A or Monensin (protein transport inhibitors). Flow cytometry staining buffer (PBS + 2% FBS). Antibodies: anti-human CD4 (e.g., PerCP-Cy5.5), anti-human IL-17A (e.g., PE or APC). Fixation/Permeabilization Buffer Kit.
-
Protocol:
-
Prepare a restimulation cocktail in complete medium containing PMA (50 ng/mL), Ionomycin (1 µg/mL), and Brefeldin A (5 µg/mL).[4][7]
-
Add 20 µL of the restimulation cocktail to each well of the culture plate.
-
Incubate for an additional 4-6 hours at 37°C, 5% CO₂.[8]
-
Harvest cells into FACS tubes and wash with 2 mL of staining buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Surface Staining: Resuspend the cell pellet in 100 µL of staining buffer containing the anti-CD4 antibody. Incubate for 30 minutes at 4°C in the dark.
-
Wash cells once with 2 mL of staining buffer, centrifuge, and discard the supernatant.
-
Fixation and Permeabilization: Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution. Incubate for 20 minutes at 4°C in the dark.
-
Wash cells once with 1 mL of Permeabilization/Wash buffer, centrifuge, and discard the supernatant.
-
Intracellular Staining: Resuspend the fixed and permeabilized cell pellet in 100 µL of Permeabilization/Wash buffer containing the anti-IL-17A antibody. Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 1 mL of Permeabilization/Wash buffer.
-
Resuspend the final cell pellet in 300 µL of staining buffer for flow cytometry analysis.
-
4. Flow Cytometry Analysis
-
Protocol:
-
Acquire samples on a flow cytometer equipped with the appropriate lasers for the selected fluorochromes.
-
Gating Strategy: a. Gate on the lymphocyte population using the Forward Scatter (FSC) vs. Side Scatter (SSC) plot. b. Gate on single cells using FSC-A vs. FSC-H. c. From the singlet gate, identify the CD4+ T cell population. d. Analyze the CD4+ population for IL-17A expression. The percentage of CD4+IL-17A+ cells represents the Th17 population.[7][9]
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value using appropriate software.
-
References
- 1. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 2. Phenotypic and functional features of human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell preparation and flow cytometric analysis for Th1/Th2/Treg/Th17 cells [bio-protocol.org]
- 8. antbioinc.com [antbioinc.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for S18-000003 in Human Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S18-000003 is a potent and selective inhibitor of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a master transcription factor crucial for the differentiation and function of T helper 17 (Th17) cells, a subset of CD4+ T cells that play a significant role in the pathogenesis of various autoimmune and inflammatory diseases. By targeting RORγt, this compound effectively suppresses the Th17 signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). These application notes provide a comprehensive overview of the use of this compound in human peripheral blood mononuclear cells (PBMCs), including its mechanism of action, protocols for in vitro studies, and expected outcomes.
Mechanism of Action
This compound functions as a competitive antagonist of RORγt. It binds to the ligand-binding domain of the RORγt protein, preventing the recruitment of coactivators necessary for the transcription of target genes.[1] This inhibition specifically blocks the RORγt-mediated transcriptional activation of genes essential for Th17 cell differentiation and function, including those encoding for IL-17A, IL-17F, and IL-22.[1][2] The selectivity of this compound for RORγt over other members of the ROR family minimizes off-target effects.[2][3]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Assay | IC50 Value |
| RORγt Binding | Human | Competitive Binding Assay | <30 nM |
| RORγt-dependent Transactivation | Human | GAL4 Promoter Reporter Assay | 29 nM |
| Th17 Cell Differentiation | Human | Naive CD4+ T cells | 13 nM[1] |
| IL-17 Production | Human | PBMCs | ~24 nM (dose-dependent reduction observed from 0.03-1 µM)[3] |
| RORγt-dependent Transactivation | Mouse | GAL4 Promoter Reporter Assay | 340 nM[2] |
| Th17 Cell Differentiation | Mouse | Splenic Naive CD4+ T cells | 200 nM[2] |
Table 2: Selectivity of this compound
| Receptor Family | Selectivity |
| Other ROR family members | IC50 >10 µM[2][3] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. In the presence of cytokines such as TGF-β, IL-6, IL-1β, and IL-23, naive CD4+ T cells are driven to differentiate into Th17 cells. This process is orchestrated by the transcription factor RORγt. This compound blocks the activity of RORγt, thereby inhibiting the downstream production of pro-inflammatory cytokines.
Caption: this compound inhibits RORγt-mediated Th17 differentiation and cytokine production.
Experimental Protocols
Protocol 1: Inhibition of Cytokine Production in Whole Human PBMCs
This protocol is designed to assess the dose-dependent effect of this compound on cytokine production in a mixed population of human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for stimulation
-
96-well cell culture plates
-
ELISA or CBA kits for cytokine measurement (e.g., IL-17A, IL-2, IFN-γ)
-
Cell viability assay reagent (e.g., MTS, MTT)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 1 x 10^6 cells/mL in a 96-well plate (100 µL/well).
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in all wells is ≤ 0.1%. Include a vehicle control (DMSO only).
-
Treatment: Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Stimulation: Add 50 µL of the stimulating agent (e.g., PHA at a final concentration of 5 µg/mL or anti-CD3/CD28 beads according to the manufacturer's instructions) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of IL-17A and other cytokines in the supernatant using ELISA or a cytometric bead array (CBA) according to the manufacturer's protocols.
-
Cell Viability: Assess cell viability in the remaining cell pellet using a suitable assay to ensure that the observed effects are not due to cytotoxicity.
Experimental Workflow:
Caption: Workflow for assessing this compound effects on cytokine production in PBMCs.
Protocol 2: Inhibition of Human Th17 Cell Differentiation from Naive CD4+ T Cells
This protocol details the method for evaluating the inhibitory effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Human PBMCs
-
Naive CD4+ T Cell Isolation Kit (e.g., magnetic bead-based)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human cytokines: TGF-β1 (10 ng/mL), IL-6 (20 ng/mL), IL-1β (20 ng/mL), IL-23 (20 ng/mL)
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-based)
-
Anti-human IFN-γ and anti-human IL-4 neutralizing antibodies (optional, to prevent differentiation into other T helper subsets)
-
This compound (stock solution in DMSO)
-
24-well or 48-well cell culture plates
-
Flow cytometer and antibodies for intracellular staining (anti-IL-17A, anti-RORγt)
Procedure:
-
Isolate Naive CD4+ T Cells: Isolate naive CD4+ T cells from human PBMCs using a negative selection magnetic cell sorting kit according to the manufacturer's instructions. Purity should be >95%.
-
Plate Coating (if using plate-bound antibodies): Coat a 24-well or 48-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Prepare Th17 Differentiation Medium: Prepare complete RPMI-1640 medium containing the Th17-polarizing cytokines (TGF-β1, IL-6, IL-1β, IL-23) and anti-CD28 antibody (e.g., 1-2 µg/mL). Optionally, add anti-IFN-γ and anti-IL-4 antibodies.
-
Prepare Compound: Prepare dilutions of this compound in the Th17 differentiation medium. Include a vehicle control (DMSO).
-
Cell Culture: Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the prepared plates. Add the this compound dilutions or vehicle control.
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Restimulation for Intracellular Cytokine Staining: On the final day of culture, restimulate the cells for 4-6 hours with PMA (50 ng/mL), ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Flow Cytometry: Harvest the cells and perform intracellular staining for IL-17A and RORγt according to standard protocols. Analyze the percentage of IL-17A+ and RORγt+ cells by flow cytometry.
Experimental Workflow:
Caption: Workflow for inhibiting Th17 differentiation with this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the RORγt/Th17 pathway in human immune responses and disease. The protocols provided herein offer a framework for studying the effects of this potent inhibitor on cytokine production and T cell differentiation in human PBMCs. Researchers can adapt these methods to suit their specific experimental needs and further elucidate the therapeutic potential of targeting RORγt in inflammatory and autoimmune disorders.
References
Application Notes and Protocols for S18-000003 in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S18-000003 is a potent, selective, and orally active inhibitor of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a critical transcription factor that governs the differentiation and function of T helper 17 (Th17) cells.[1] These cells are key drivers of inflammation in a variety of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, primarily through their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). By antagonizing RORγt, this compound effectively suppresses the Th17 pathway, leading to a reduction in IL-17 production and subsequent amelioration of inflammatory responses.[2] These characteristics make this compound a valuable research tool for investigating the role of the Th17/IL-17 axis in autoimmune and inflammatory disorders and for the preclinical evaluation of potential therapeutic agents.
Mechanism of Action
This compound functions as a RORγt antagonist, directly inhibiting its transcriptional activity. This leads to the suppression of the genetic program responsible for Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines. The primary mechanism involves the inhibition of Il17a gene transcription, which consequently reduces the secretion of IL-17A.[3] This targeted action on the master regulator of Th17 cells allows for the specific investigation of this pathway in various disease models.
Data Presentation
The following tables summarize the key in vitro and in vivo activities of this compound.
| In Vitro Activity of this compound | |
| Assay | IC50 Value |
| Human RORγt-GAL4 Promoter Reporter Assay | 29 nM |
| Human Th17 Differentiation | 13 nM |
| Mouse RORγt-dependent Transactivation | 0.34 µM |
| Mouse Th17 Cell Differentiation | 0.20 µM |
| Human RORγt Competitive Binding Assay | <30 nM |
| In Vivo Activity and Pharmacokinetics of this compound | |
| Parameter | Value/Effect |
| Oral Bioavailability (Rat) | 54.5% |
| IL-17 Production in IL-23-Challenged Mice | Dose-dependent inhibition |
| TPA-Induced Psoriasis Model (Topical Application) | Dose-dependent therapeutic effect |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
References
Troubleshooting & Optimization
S18-000003 Technical Support Center: Solubility and Solvent Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solvent selection for S18-000003, a potent and selective RORγt inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1][2][3] It is soluble in DMSO up to 100 mg/mL (192.85 mM).[1][2] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1][2] Ultrasonic treatment may be necessary to fully dissolve the compound.[1]
Q2: Is this compound soluble in aqueous solutions?
A2: No, this compound is practically insoluble in water.[2] For experiments requiring an aqueous buffer, a stock solution in DMSO should first be prepared and then diluted into the aqueous medium. Care must be taken to avoid precipitation upon dilution.
Q3: What are the storage recommendations for this compound stock solutions?
A3: Stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1][2] For long-term storage, it is recommended to store the solution at -80°C for up to 6 months.[1][2] For shorter periods, storage at -20°C for up to 1 month is acceptable.[1][2]
Troubleshooting Guide
Issue: My this compound is not fully dissolving in DMSO.
-
Solution 1: Use fresh, high-quality DMSO. DMSO is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1][2] Always use a new, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Solution 2: Apply sonication. Gentle warming in a water bath (not exceeding 40°C) and sonication can aid in the dissolution of the compound.[1]
-
Solution 3: Check for potential impurities. If the problem persists, there may be an issue with the purity of the compound. Contact your supplier for a certificate of analysis.
Issue: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.
-
Solution 1: Decrease the final concentration. The final concentration of this compound in your assay may be too high for its aqueous solubility limit, even with a small percentage of DMSO. Try performing a serial dilution to determine the maximum achievable concentration without precipitation.
-
Solution 2: Increase the percentage of DMSO. While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Solution 3: Use a surfactant. A small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.01%), can help to maintain the compound in solution.
Issue: I need to prepare a formulation of this compound for in vivo animal studies.
-
Solution: Direct dissolution in aqueous vehicles is not feasible. For oral or intraperitoneal administration, co-solvents and vehicles are necessary. Several formulations have been suggested:
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 100 mg/mL (192.85 mM) | Ultrasonic treatment may be required.[1] Use of fresh, anhydrous DMSO is critical.[1][2] |
| Ethanol | 2 mg/mL | |
| Water | Insoluble | [2] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Results in a suspended solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL | Results in a clear solution.[1] Caution is advised for dosing periods longer than two weeks.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 518.55 g/mol )[2][3] in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 5.186 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO. For a 10 mM solution, if you weighed 5.186 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Sterilization: If required for your experiment, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[1][2]
Protocol 2: Preparation of an In Vivo Suspension (2.5 mg/mL)
-
Prepare a DMSO stock: First, prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Mixing: To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizations
References
optimizing S18-000003 incubation time for maximal inhibition
Welcome to the technical support center for S18-000003, a potent and selective RORγt inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of experimental conditions, with a focus on determining the maximal inhibitory effect through appropriate incubation times.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that is potent, selective, and orally active against the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1] RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2][3] By inhibiting RORγt, this compound effectively suppresses the Th17 signaling pathway, making it a valuable tool for studying autoimmune and inflammatory diseases.[1][4]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay system. The table below summarizes the reported values.
| Assay Type | Species | Target | IC50 Value | Reference |
| Competitive Binding Assay | Human | RORγt | <30 nM | [1] |
| Cell-Based GAL4 Promoter Reporter Assay | Human | RORγt | 29 nM | [2] |
| Th17 Differentiation Inhibition | Human | Endogenous RORγt | 13 nM | [2] |
Q3: How does incubation time affect the inhibitory activity of this compound?
A3: Incubation time is a critical parameter that can significantly influence the observed inhibitory potency (IC50) of this compound in cell-based assays. Longer incubation times may lead to lower IC50 values as the compound has more time to engage with its target and elicit a biological response. However, excessively long incubation periods can lead to secondary effects, such as cytotoxicity or compound degradation, which can confound the results. It is crucial to determine the optimal incubation time for each specific experimental setup to ensure accurate and reproducible data.
Q4: What is the recommended solvent for dissolving this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to ensure the final concentration of DMSO in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for this compound
This protocol outlines a systematic approach to determine the optimal incubation time for this compound to achieve maximal inhibition of RORγt activity in a cell-based assay, such as a Th17 differentiation assay.
Objective: To identify the incubation time at which this compound exhibits its maximal inhibitory effect on a specific cellular process (e.g., IL-17 production or Th17 cell differentiation).
Materials:
-
This compound
-
Appropriate cell line or primary cells (e.g., human peripheral blood mononuclear cells (PBMCs) or naïve CD4+ T cells)
-
Cell culture medium and supplements
-
Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23)
-
Assay-specific reagents (e.g., ELISA kit for IL-17A, antibodies for flow cytometry)
-
96-well cell culture plates
-
DMSO (for inhibitor dilution)
Procedure:
-
Cell Seeding: Seed the cells at an optimal density in a 96-well plate.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Experimental Setup:
-
Time Points: Select a range of incubation time points to test (e.g., 24, 48, 72, 96 hours). The choice of time points should be informed by the biological process being studied (e.g., for Th17 differentiation, longer time points are generally required).
-
Treatment: Add the this compound dilutions and vehicle control to the cells at the same time as the Th17 polarizing stimuli.
-
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator.
-
Assay Readout: At each designated time point, terminate the experiment and measure the desired endpoint (e.g., IL-17A concentration in the supernatant by ELISA, or the percentage of IL-17-producing cells by flow cytometry).
-
Data Analysis:
-
Normalize the data to the vehicle control for each time point.
-
Plot the dose-response curves for each incubation time.
-
Calculate the IC50 value for each time point.
-
The optimal incubation time is the point at which the IC50 value is lowest and the maximal inhibition is achieved without significant cytotoxicity.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | 1. Inconsistent cell passage number or health.2. Variability in reagent preparation or storage.3. Minor fluctuations in incubation time or temperature. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase.2. Prepare fresh reagents and store them properly. Use the same lot of critical reagents if possible.3. Standardize all assay parameters, including incubation times and temperatures, and maintain meticulous records. |
| No or weak inhibition observed | 1. This compound degradation or precipitation.2. Suboptimal incubation time.3. Low expression of RORγt in the target cells. | 1. Prepare fresh stock solutions of this compound. Visually inspect for any precipitation before use.2. Perform a time-course experiment to determine the optimal incubation time (see Protocol 1).3. Verify the expression of RORγt in your cell model using methods like qPCR or Western blot. |
| Unexpected cellular toxicity | 1. Off-target effects of this compound at high concentrations.2. Extended incubation times leading to cell stress. | 1. Use the lowest effective concentration of the inhibitor. Consider using a structurally different RORγt inhibitor as a control to see if the toxicity is compound-specific.2. Shorten the incubation time or perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to your primary assay. |
| Inconsistent inhibition of Th17 differentiation | 1. Asynchrony of primary cell cultures.2. Variability in cytokine activity. | 1. If possible, synchronize the cell cycle of your primary cultures before the experiment.2. Ensure the bioactivity of the polarizing cytokines is consistent. Use a positive control for differentiation in every experiment. |
Visualizing Key Pathways and Workflows
To further aid in your experimental design and understanding, the following diagrams illustrate the RORγt signaling pathway, the experimental workflow for optimizing incubation time, and a troubleshooting decision tree.
References
- 1. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting S18-000003 Variability in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability when using S18-000003 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of the Retinoic acid receptor-related orphan receptor-gamma-t (RORγt).[1][2] RORγt is a key transcription factor that governs the differentiation and function of T-helper 17 (Th17) cells.[3][4] These cells are significant producers of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), and are implicated in the pathology of various autoimmune diseases, including psoriasis.[3][5] By inhibiting RORγt, this compound effectively suppresses the IL-17 pathway, making it a promising therapeutic agent for such conditions.[2][5]
Q2: What are the most common sources of variability in cell-based assays involving small molecules like this compound?
A2: Variability in cell-based assays can stem from several factors, which can be broadly categorized as biological, technical, and compound-specific.[6]
-
Biological Variability: This includes issues with the cell line itself, such as misidentification, cross-contamination, genetic drift, and mycoplasma contamination.[6][7] The passage number and overall health of the cells can also significantly impact results.[7][8]
-
Technical Variability: Inconsistencies in experimental execution are a major source of error. This can include variations in cell seeding density, reagent preparation and storage, incubation times, and pipetting techniques.[6][9][10] "Edge effects" in microplates, caused by temperature and humidity gradients, can also lead to inconsistent results.[6][9]
-
Compound-Specific Issues: The physicochemical properties of this compound, such as its solubility and stability in culture media, can affect its effective concentration. Off-target effects, where the compound interacts with unintended cellular components, can also produce variable or misleading results.[11][12]
Q3: I am observing a weaker than expected inhibitory effect of this compound on IL-17 production. What could be the cause?
A3: A weaker than expected effect could be due to several factors. First, ensure the compound is fully dissolved in your stock solution and the final concentration in the assay is accurate. This compound may precipitate in aqueous media at high concentrations.[13] Second, verify the viability and health of your cells, as unhealthy cells may not respond appropriately to stimuli or inhibitors. Finally, confirm that the Th17 differentiation protocol is optimal and that the cells are expressing RORγt.
Q4: My dose-response curve for this compound is inconsistent between experiments. How can I improve its reproducibility?
A4: To improve the reproducibility of your dose-response curves, it is crucial to standardize your experimental protocol. This includes using cells from the same passage number, maintaining consistent cell seeding densities, and ensuring precise serial dilutions of this compound.[6][14] Implementing a standardized operating procedure (SOP) for all steps of the assay can help minimize variability. Additionally, consider using automated liquid handlers for pipetting to reduce human error.[15]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Symptoms:
-
Significant differences in the calculated IC50 value for this compound across replicate plates or different experimental days.
-
Poor R-squared values for the dose-response curve fit.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette or an automated cell dispenser. 3. Avoid using the outer wells of the plate to mitigate edge effects, or fill them with sterile PBS or media.[9] |
| Compound Precipitation | 1. Visually inspect the media for any precipitate after adding this compound. 2. Prepare fresh dilutions of the compound for each experiment from a validated stock. 3. Consider using a formulation with better solubility if precipitation is a persistent issue. |
| Cell Passage Number | 1. Use cells within a defined, narrow passage number range for all experiments.[7] 2. Regularly thaw fresh vials of cells to avoid genetic drift. |
| Mycoplasma Contamination | 1. Routinely test cell cultures for mycoplasma contamination.[6][7] 2. Discard any contaminated cultures and thaw a fresh, uncontaminated vial. |
Issue 2: Unexpected Cellular Toxicity Observed
Symptoms:
-
Significant decrease in cell viability at concentrations where this compound is expected to be non-toxic.
-
Morphological changes in cells (e.g., rounding, detachment) at lower than expected concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a counter-screen using a cell line that does not express RORγt. If toxicity persists, it is likely an off-target effect.[12] 2. Use a structurally different RORγt inhibitor to see if the same toxic phenotype is observed.[12] |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).[13] 2. Include a vehicle control (media with the same concentration of solvent) to assess solvent-specific toxicity. |
| Suboptimal Cell Health | 1. Ensure cells are in the logarithmic growth phase at the time of treatment. 2. Check for other potential stressors in the cell culture environment, such as fluctuations in temperature or CO2. |
Experimental Protocols
Key Experiment: In Vitro Th17 Differentiation and IL-17A Secretion Assay
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A secretion to assess the inhibitory activity of this compound.
Methodology:
-
Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.
-
Cell Seeding: Seed the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Th17 Differentiation: Culture the cells in a complete RPMI-1640 medium supplemented with Th17 polarizing cytokines (e.g., IL-6, IL-23, TGF-β) and anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
Compound Treatment: Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
IL-17A Measurement: Quantify the concentration of IL-17A in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-17A secretion for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in inhibiting RORγt-mediated IL-17 production.
General Troubleshooting Workflow for Assay Variability
Caption: A logical workflow for troubleshooting common sources of variability in cell-based assays.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound from various cell-based assays.
| Assay Type | Species | IC50 Value | Reference |
| RORγt Competitive Binding Assay | Human | <30 nM | [1] |
| RORγt-dependent Transactivation (GAL4 Reporter Assay) | Human | 29 nM | [1][2] |
| RORγt-dependent Transactivation (GAL4 Reporter Assay) | Mouse | 340 nM | [2] |
| Th17 Cell Differentiation | Human | 13 nM | [2][4] |
| Th17 Cell Differentiation | Mouse | 200 nM | [2] |
| IL-17 Production in human PBMCs | Human | - | [1] |
| IL-17 and IL-22 production in psoriatic mice PBMCs | Mouse | - | [1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bit.bio [bit.bio]
- 15. cellgs.com [cellgs.com]
minimizing cytotoxicity of S18-000003 in long-term cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential cytotoxicity of S18-000003 in long-term cell cultures. The following information is based on established principles of in vitro toxicology and cell culture, as specific long-term cytotoxicity data for this compound is not extensively published.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of the Retinoic Acid Receptor-related Orphan Receptor-gamma-t (RORγt).[1] RORγt is a key transcription factor that governs the differentiation and function of T-helper 17 (Th17) cells, which are crucial in the pathology of several autoimmune diseases.[2] By inhibiting RORγt, this compound effectively suppresses the Th17-mediated inflammatory response, including the production of cytokines like IL-17.[2][3]
Q2: I am observing significant cell death in my long-term culture after treatment with this compound. What are the initial troubleshooting steps?
A2: When encountering unexpected cytotoxicity, a systematic check of your experimental setup is crucial.
-
Verify Compound Concentration: Double-check all calculations to confirm the final concentration of this compound in your culture medium.
-
Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1% for most cell lines.[4]
-
Confirm Cell Health: Before starting a long-term experiment, ensure your cells are healthy, viable, and in the logarithmic growth phase.
-
Perform a Dose-Response Curve: If you haven't already, determine the half-maximal cytotoxic concentration (CC50) for your specific cell line and experimental duration (see Protocol 1).
Q3: What is a recommended starting concentration range for this compound to minimize the risk of cytotoxicity?
A3: The effective concentration of this compound is cell-type dependent. Published data shows IC50 values for inhibiting human Th17 cell differentiation are as low as 0.024 μM.[1] For initial experiments, it is advisable to test a broad concentration range (e.g., 1 nM to 10 μM) to determine both the effective concentration (EC50) for your desired biological effect and the cytotoxic concentration (CC50) for your cell line.[4][5] Subsequent long-term experiments should use concentrations well below the determined CC50.
Troubleshooting Guide for Long-Term Cultures
This guide addresses specific issues that may arise when using this compound for extended periods.
Issue 1: High cytotoxicity is observed at concentrations required for efficacy.
-
Solution 1.1: Optimize Concentration and Exposure Duration The primary strategy is to find the optimal therapeutic window. This involves identifying the lowest concentration of this compound that still produces the desired biological effect while exhibiting the lowest possible cytotoxicity. In long-term cultures, consider that the cumulative exposure can lead to toxicity not seen in short-term assays.
Table 1: Published IC50 Values for this compound
Assay Type Cell Type/Target IC50 Value Competitive Binding Assay Human RORγt <30 nM GAL4 Promoter Reporter Assay Human RORγt 0.029 μM Th17 Cell Differentiation Human Naive CD4+ T cells 0.024 μM Th17 Cell Differentiation Mouse Splenic Naive CD4+ T cells 0.20 μM This data is compiled from MedchemExpress.[1]
-
Solution 1.2: Implement an Intermittent Dosing Schedule Continuous exposure may not be necessary to maintain the inhibitory effect on the RORγt pathway. Consider a pulsed-dosing strategy where cells are treated with this compound for a specific period (e.g., 48-72 hours), followed by a period in compound-free medium. The cycle can be repeated as needed. This can significantly reduce the overall compound-induced stress.
-
Solution 1.3: Consider Co-treatment with Cytoprotective Agents If the mechanism of cytotoxicity is suspected to involve oxidative stress or apoptosis, co-treatment with a cytoprotective agent may be beneficial.[4]
-
Antioxidants: N-acetylcysteine (NAC) can be used to mitigate cytotoxicity caused by reactive oxygen species.
-
Pan-Caspase Inhibitors: If apoptosis is the primary mode of cell death, a pan-caspase inhibitor like Z-VAD-FMK may rescue the cells. (Note: Always run controls with the cytoprotective agent alone to ensure it does not interfere with your experimental outcomes.)
-
Issue 2: Cell health declines gradually over weeks of culture.
-
Solution 2.1: Re-evaluate Culture Medium and Serum Concentration The composition of the culture medium can influence compound activity and stability. Some compounds may bind to serum proteins, reducing their free concentration and thus their potency and toxicity.[4] Experiment with different serum concentrations to see if it modulates the cytotoxic effect. Ensure you are using the optimal, high-quality medium formulation for your specific cell type to enhance their resilience.[4]
-
Solution 2.2: Perform a Solvent Toxicity Control In long-term cultures, even very low concentrations of solvents like DMSO can have cumulative toxic effects. It is critical to run a vehicle-only control for the entire duration of the experiment to rule out solvent-induced cytotoxicity.[6]
Signaling Pathway and Workflow Diagrams
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the CC50 of this compound.
Caption: A logical troubleshooting workflow for addressing high cytotoxicity.
Experimental Protocols
Protocol 1: Determination of Half-Maximal Cytotoxic Concentration (CC50)
This protocol outlines the use of an MTT assay to measure cytotoxicity. Similar principles apply to other viability assays like MTS or LDH release assays.[4]
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density for your cell line and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2x stock solution of this compound in complete culture medium. Perform serial dilutions (e.g., 1:3 or 1:10) to create a range of 2x concentrations that span from expected non-toxic to highly toxic levels (e.g., 100 µM to 1 nM).[4]
-
Treatment: Carefully remove the medium from the cells. Add 100 µL of the 2x compound dilutions to the respective wells. Include multiple wells for each control:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of solvent (e.g., DMSO) used in the experiment.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 72 hours, 7 days, etc., with appropriate media changes).
-
Viability Assay (MTT):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.
-
Protocol 2: Assessing the Efficacy of an Antioxidant (N-acetylcysteine)
This protocol helps determine if cytotoxicity is mediated by oxidative stress.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment: After cells have adhered, remove the medium and add fresh medium containing an antioxidant (e.g., 1-5 mM N-acetylcysteine). Incubate for 1-2 hours.
-
Co-treatment: Prepare 2x concentrations of this compound in medium that also contains the same concentration of N-acetylcysteine used in the pre-treatment step. Add 100 µL of these solutions to the pre-treated cells.
-
Controls: Include the following controls:
-
Untreated cells.
-
Cells treated with this compound alone (at various concentrations).
-
Cells treated with N-acetylcysteine alone.
-
Vehicle control.
-
-
Incubation and Analysis: Incubate for the desired duration and perform a cell viability assay as described in Protocol 1. A significant increase in cell viability in the co-treated wells compared to the wells with this compound alone indicates that oxidative stress contributes to the cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
S18-000003 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of S18-000003 in cell culture experiments.
Product Information
This compound is a potent, selective, and orally active inhibitor of the Retinoic Acid Receptor-related Orphan Receptor-gamma-t (RORγt).[1] RORγt is a master transcription factor crucial for the differentiation and function of T-helper 17 (Th17) cells, which are implicated in the pathology of various autoimmune diseases.[2] By inhibiting RORγt, this compound can suppress the production of pro-inflammatory cytokines like IL-17 and IL-22, making it a valuable tool for research in immunology and autoimmune disorders.[1][3]
Biological Activity of this compound
| Assay | Species | IC50 Value | Reference |
| RORγt Competitive Binding | Human | <30 nM | [1] |
| RORγt-dependent Transactivation | Human | 29 nM | [3] |
| RORγt-dependent Transactivation | Mouse | 340 nM | [3] |
| Th17 Cell Differentiation | Human | 13 nM | [4] |
| Th17 Cell Differentiation | Mouse | 200 nM | [3] |
| IL-17 Production in human PBMCs | Human | - | [1] |
| IL-17 and IL-22 production in psoriatic mice PBMCs | Mouse | - | [1] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For compounds with a molecular weight of 518.55 g/mol , dissolving 5.18 mg of this compound in 1 mL of DMSO will yield a 10 mM stock solution. To ensure all the powder is dissolved, vortex the vial after adding the solvent. For compounds supplied in small quantities, it is advisable to add the solvent directly to the product vial.
Q2: What is the recommended storage condition for the this compound stock solution?
A2: Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a compound in media can be influenced by factors such as pH, temperature, serum concentration, and the presence of other components. For critical or long-term experiments, it is advisable to perform a stability assessment.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: You can perform a simple stability study by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 8, 24, 48 hours). At each time point, the concentration of the remaining compound can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: What is the recommended working concentration of this compound in cell culture?
A5: The optimal working concentration will vary depending on the cell type and the specific experimental endpoint. Based on published data, effective concentrations for inhibiting human Th17 cell differentiation are in the low nanomolar range (IC50 of 13 nM), while for mouse cells, higher concentrations may be required (IC50 of 200 nM for Th17 differentiation).[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibitory effect observed. | Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment. | - Prepare fresh working solutions from a frozen stock for each experiment.- Reduce the incubation time if possible.- Perform a stability test of this compound in your specific medium. |
| Incorrect Concentration: The working concentration may be too low to elicit a response in your specific cell type. | - Perform a dose-response curve to determine the optimal concentration.- Ensure accurate dilution of the stock solution. | |
| Cell Health/Passage Number: High passage numbers or unhealthy cells can lead to variable responses. | - Use cells within a consistent and low passage number range.- Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| High variability between replicates. | Pipetting Errors: Inaccurate pipetting can lead to inconsistent compound concentrations in different wells. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of the compound in the media before adding to the cells. |
| Uneven Cell Seeding: A non-uniform cell distribution across the plate can cause variability. | - Ensure a single-cell suspension before plating.- Mix the cell suspension thoroughly before and during plating. | |
| Observed cytotoxicity at expected effective concentrations. | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for your cells. | - Ensure the final DMSO concentration is typically below 0.5%, and ideally below 0.1%.- Include a vehicle control (media with the same concentration of DMSO without the compound) in your experiments. |
| Off-Target Effects: At high concentrations, small molecules can have off-target effects. | - Use the lowest effective concentration determined from a dose-response curve.- this compound has been shown to be selective for RORγt over other ROR family members (IC50 >10 μM).[1][3] |
Experimental Protocols
Protocol: General Assessment of Small Molecule Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of a small molecule inhibitor like this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Access to an analytical instrument (HPLC or LC-MS)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to a final concentration that is 10-fold higher than your intended highest analytical standard.
-
Incubation:
-
Dispense the working solution into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration control.
-
Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
Analysis:
-
Thaw the samples and prepare a standard curve of this compound in the same cell culture medium.
-
Analyze the samples and standards using a validated HPLC or LC-MS method to determine the concentration of this compound at each time point.
-
-
Data Interpretation: Plot the concentration of this compound versus time to determine the degradation profile. Calculate the half-life (t1/2) of the compound in the medium.
Visualizations
Caption: General workflow for preparing and using a small molecule inhibitor in cell culture experiments.
Caption: Simplified signaling pathway of RORγt in Th17 cell differentiation and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S18-000003 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S18-000003, a potent and selective inhibitor of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals working on Th17 cell biology and related inflammatory diseases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of RORγt.[1][3] RORγt is the master transcription factor that governs the differentiation of T-helper 17 (Th17) cells, which are key drivers of inflammation in several autoimmune diseases.[2] this compound functions by inhibiting the transcriptional activity of RORγt, thereby suppressing the Th17 pathway and reducing the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][4]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used for the research of autoimmune and inflammatory diseases where the Th17/IL-17 axis plays a pathogenic role.[4] It has been specifically investigated for its therapeutic potential in psoriasis.[1][3] Researchers use this compound to study the role of RORγt and Th17 cells in disease models, both in vitro and in vivo.
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits high selectivity for RORγt over other ROR family members, with an IC50 greater than 10 μM for other RORs.[3] This selectivity is crucial for minimizing off-target effects in experiments.
Q4: In which experimental systems has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in various experimental systems, including:
-
In vitro human and mouse Th17 cell differentiation assays.[3]
-
In vitro human peripheral blood mononuclear cell (PBMC) cultures, where it reduces IL-17 production.[3]
-
In vivo mouse models of psoriasis, where it ameliorates psoriasis-like lesions.[1][3]
Q5: What are the known off-target effects or potential liabilities of RORγt inhibitors?
A5: While this compound is selective, systemic RORγt inhibition can pose risks, such as potential effects on thymocyte development, which could lead to thymic aberrations.[5] However, studies with this compound have indicated a low risk of such side effects, particularly with topical administration in preclinical models.[1] Researchers should still be mindful of potential off-target effects by including appropriate controls in their experiments.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo potency data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Species | IC50 | Reference |
| RORγt Competitive Binding | Human | <30 nM | [3] |
| RORγt-dependent Transactivation | Human | 0.029 µM | [3] |
| RORγt-dependent Transactivation | Mouse | 0.34 µM | [3] |
| Th17 Cell Differentiation | Human | 0.024 µM | [3] |
| Th17 Cell Differentiation | Mouse | 0.20 µM | [3] |
Table 2: In Vivo Activity of this compound
| Animal Model | Administration | Dosage | Effect | Reference |
| IL-23-treated mice | Oral (p.o.) | 30-100 mg/kg | Dose-dependent inhibition of IL-17 production in the skin | [3] |
| TPA-induced K14.Stat3C transgenic mice | Topical | 0.1-8% | Amelioration of psoriasis-like lesions | [3] |
Signaling and Experimental Workflow Diagrams
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: General experimental workflow for this compound.
Troubleshooting Guides
Th17 Differentiation Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low percentage of Th17 cells | 1. Suboptimal cytokine concentrations. 2. Poor viability of primary T cells. 3. Inadequate T cell activation. | 1. Titrate concentrations of TGF-β, IL-6, IL-1β, and IL-23. 2. Ensure careful handling of primary cells; use fresh, healthy donor cells. Consider adding IL-2 to initial culture for better survival.[6] 3. Ensure proper coating of anti-CD3 and optimal concentration of soluble anti-CD28 antibodies. |
| High cell death | 1. T cells are sensitive to culture conditions. 2. This compound toxicity at high concentrations. | 1. Use a T cell-specific medium with appropriate supplements like beta-mercaptoethanol.[6] Maintain optimal cell density. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. |
| Inconsistent results between experiments | 1. Variability in primary T cell donors. 2. Inconsistent cytokine bioactivity. | 1. If possible, use cells from the same donor for a set of comparative experiments. Acknowledge donor-to-donor variability in data analysis. 2. Aliquot and store cytokines at -80°C to avoid repeated freeze-thaw cycles. Test each new batch of cytokines for bioactivity. |
IL-17 ELISA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak signal | 1. Inactive reagents (antibodies, standards). 2. Insufficient IL-17 production. | 1. Check the expiration dates of the kit components. Ensure proper storage of all reagents. 2. Confirm successful Th17 differentiation via flow cytometry. Ensure cells were properly stimulated (e.g., with PMA/Ionomycin) before collecting supernatant. |
| High background | 1. Insufficient washing. 2. Inadequate blocking. 3. High concentration of detection antibody. | 1. Ensure thorough washing of wells between steps.[7] 2. Use the recommended blocking buffer and incubate for the full specified time.[7] 3. Titrate the detection antibody to find the optimal concentration.[7] |
| High variability between replicate wells | 1. Pipetting errors. 2. "Edge effect" in the microplate. | 1. Use calibrated pipettes and ensure consistent pipetting technique. 2. Avoid using the outermost wells of the plate, or fill them with PBS or media to maintain humidity. |
Flow Cytometry for Th17 Markers
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak intracellular IL-17 staining | 1. Ineffective cell stimulation. 2. Inefficient permeabilization. 3. Protein transport inhibitor (e.g., Brefeldin A, Monensin) not working. | 1. Optimize the duration and concentration of PMA and Ionomycin stimulation.[8] 2. Use a high-quality, validated fixation/permeabilization kit. 3. Ensure the protein transport inhibitor is added at the correct time and concentration during stimulation. |
| High non-specific antibody binding | 1. Inadequate blocking of Fc receptors. 2. Antibody concentration is too high. | 1. Incubate cells with an Fc block reagent before adding specific antibodies. 2. Titrate all antibodies to determine the optimal staining concentration. |
| Poor compensation between fluorochromes | 1. Incorrect compensation settings. 2. Spectral overlap between dyes. | 1. Use single-stained compensation controls for each fluorochrome in your panel. 2. Choose fluorochromes with minimal spectral overlap when designing your antibody panel. |
Experimental Protocols
Detailed Methodology: In Vitro Mouse Th17 Cell Differentiation
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Isolation of Naïve CD4+ T Cells:
-
Isolate spleens from mice in sterile conditions.
-
Prepare a single-cell suspension by mashing the spleens through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Isolate naïve CD4+ T cells (CD4+CD62L+CD44lowCD25-) using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. Purity should be >90% as confirmed by flow cytometry.
-
-
T Cell Activation and Differentiation:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 5 µg/mL) in PBS overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Seed 0.5-1 x 10^6 naïve CD4+ T cells per well in complete RPMI medium.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Add the Th17 polarizing cytokine cocktail: TGF-β (e.g., 2 ng/mL), IL-6 (e.g., 30 ng/mL), IL-23 (e.g., 15 ng/mL), IL-1β (e.g., 10 ng/mL), and anti-IFN-γ and anti-IL-4 neutralizing antibodies (e.g., 1 µg/mL each).[9]
-
Add this compound at various concentrations or the vehicle control (e.g., DMSO). Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.1%).
-
Culture the cells for 4-5 days at 37°C, 5% CO2.
-
-
Analysis of Th17 Differentiation:
-
For analysis of secreted IL-17, collect the cell culture supernatant on the final day and proceed with an ELISA or Luminex assay.
-
For intracellular cytokine staining, restimulate the cells for 4-6 hours with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[8]
-
After restimulation, harvest the cells and stain for surface markers (e.g., CD4), followed by fixation, permeabilization, and intracellular staining for IL-17 and RORγt.
-
Analyze the cells by flow cytometry.
-
Detailed Methodology: IL-17A Sandwich ELISA
This protocol is a general guideline for a typical sandwich ELISA. Refer to your specific kit manual for detailed instructions.
-
Plate Preparation:
-
The wells of the microplate are pre-coated with a capture antibody specific for IL-17A.
-
-
Assay Procedure:
-
Prepare IL-17A standards by performing serial dilutions of the provided stock to generate a standard curve.
-
Add 100 µL of standards, controls, and cell culture supernatant samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of biotin-conjugated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-5 times.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate 3-5 times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light, until a color develops.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Use the standard curve to determine the concentration of IL-17A in the samples.
-
References
- 1. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
S18-000003 concentration adjustment for different cell types
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of S18-000003, a potent and selective RORγt inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of the Retinoic acid receptor-related orphan receptor-gamma-t (RORγt).[1] RORγt is a master transcription factor crucial for the development and function of T-helper 17 (Th17) cells.[2] By inhibiting RORγt, this compound effectively suppresses the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3][4][5] This makes it a valuable tool for studying autoimmune and inflammatory diseases where the IL-17 pathway is implicated, such as psoriasis.[3][5]
Q2: What is the selectivity of this compound?
A2: this compound demonstrates high selectivity for RORγt over other members of the ROR family. The IC50 value for other ROR family members is greater than 10 μM, indicating minimal off-target activity within this family of receptors.[1][3]
Q3: In which cell types has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in a variety of immune cell types, primarily those involved in the IL-17-mediated inflammatory response. These include:
-
Naive CD4+ T cells: this compound inhibits the differentiation of both human and mouse naive CD4+ T cells into Th17 cells.[1]
-
Peripheral Blood Mononuclear Cells (PBMCs): It reduces IL-17 and IL-22 production in human and mouse PBMCs.[1]
-
Multiple IL-17 producing cells: In a mouse model of psoriasis, topical application of this compound suppressed various IL-17-producing cell subsets, including Th17 cells, Tc17 cells, dermal γδ T cells, and innate lymphoid cells.[3][5]
Troubleshooting Guide
Problem 1: Sub-optimal inhibition of Th17 differentiation.
-
Possible Cause: Incorrect concentration of this compound for the specific cell type and species.
-
Solution: Refer to the concentration adjustment table below for recommended starting concentrations and IC50 values. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. Note that the potency of this compound is higher in human cells compared to mouse cells.[1][3]
-
Possible Cause: Issues with the quality or stability of the this compound compound.
-
Solution: Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution.
Problem 2: High cell toxicity observed.
-
Possible Cause: The concentration of this compound used is too high.
-
Solution: Lower the concentration of this compound. While this compound has been shown to have a low risk of thymic aberrations in vivo, high concentrations in vitro may lead to cytotoxicity.[3][5] It is recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the cytotoxic threshold for your cell type. This compound did not inhibit the proliferation of human PBMCs at concentrations up to 1 μM.[1]
Problem 3: Lack of effect on cytokine production other than IL-17.
-
This is an expected outcome. this compound is a selective inhibitor of RORγt, which primarily drives IL-17 production. Studies have shown that this compound does not inhibit the production of other cytokines such as IL-2, IL-4, IL-10, and IFN-γ in human PBMCs.[1] This selectivity is a key feature of the compound.
Data Presentation: this compound Concentration Guidelines
The following table summarizes the effective concentrations and IC50 values of this compound for different cell types and assays.
| Cell Type/Assay | Species | Parameter | Value | Reference |
| Competitive Binding Assay | Human | IC50 | <30 nM | [1] |
| RORγt-dependent Transactivation | Human | IC50 | 0.029 μM (29 nM) | [1][4] |
| Mouse | IC50 | 0.34 μM (340 nM) | [1][3] | |
| Th17 Cell Differentiation | Human (from naive CD4+ T cells) | IC50 | 0.024 μM (24 nM) | [1] |
| Effective Concentration Range | 0.003 - 0.3 μM | [1] | ||
| Mouse (from splenic naive CD4+ T cells) | IC50 | 0.20 μM (200 nM) | [1][3] | |
| Effective Concentration Range | 0.1 - 3 μM | [1] | ||
| IL-17 Production | Human PBMCs | Effective Concentration Range | 0.03 - 1 μM | [1] |
| IL-17 & IL-22 Production | Mouse PBMCs (from psoriatic mice) | Effective Concentration Range | 0.1 - 3 μM | [1] |
Experimental Protocols
Protocol 1: In Vitro Human Th17 Cell Differentiation Assay
-
Isolate Naive CD4+ T cells: Isolate naive CD4+ T cells from human peripheral blood using standard cell separation techniques (e.g., magnetic-activated cell sorting).
-
Cell Culture: Culture the isolated naive CD4+ T cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine).
-
Th17 Differentiation Conditions: Stimulate the T cells with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of Th17-polarizing cytokines (e.g., IL-1β, IL-6, IL-23, and TGF-β) and anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
This compound Treatment: Add this compound at a range of concentrations (e.g., 0.003 - 0.3 μM) to the cell cultures at the time of stimulation.[1] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 7 days at 37°C in a 5% CO2 incubator.[1]
-
Analysis: After incubation, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Flow Cytometry: Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing cells by flow cytometry.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of IL-17A positive cells against the log concentration of this compound.
Protocol 2: IL-17 Production Assay in Human PBMCs
-
Isolate PBMCs: Isolate PBMCs from human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Resuspend the PBMCs in a suitable culture medium and plate them in a 96-well plate.
-
Stimulation: Stimulate the PBMCs with a suitable stimulus to induce IL-17 production (e.g., anti-CD3 and anti-CD28 antibodies or a mitogen like PHA).
-
This compound Treatment: Add this compound at a range of concentrations (e.g., 0.03 - 1 μM) to the PBMC cultures.[1] Include a vehicle control.
-
Incubation: Incubate the cells for 3 days at 37°C in a 5% CO2 incubator.[1]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-17 in the supernatants using a standard enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Determine the effect of this compound on IL-17 production by comparing the levels in treated wells to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting Th17 cell differentiation and IL-17 production.
Caption: Experimental workflow for in vitro Th17 cell differentiation assay with this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing S18-000003 Efficacy in Steroid-Resistant Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the efficacy of S18-000003, a potent and selective RORγt inhibitor, in steroid-resistant experimental models.
Introduction to this compound and Steroid Resistance
This compound is an orally active inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a master transcription factor crucial for the differentiation and function of T helper 17 (Th17) cells, which are key producers of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[3]
Steroid resistance, a significant clinical challenge, is the failure to respond to glucocorticoid therapy, the cornerstone of anti-inflammatory treatment for many diseases. A growing body of evidence implicates the Th17/IL-17 axis in the pathophysiology of steroid-resistant conditions, particularly in severe asthma. Th17 cells themselves often exhibit resistance to the anti-inflammatory effects of glucocorticoids, and their signature cytokine, IL-17A, can induce steroid insensitivity in other cell types, such as bronchial epithelial cells.[4][5]
Given its mechanism of action in suppressing the Th17 pathway, this compound presents a promising therapeutic candidate for overcoming steroid resistance. This guide provides the necessary information to design, execute, and troubleshoot experiments to evaluate its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for testing this compound in steroid-resistant models?
A1: The primary rationale is the established link between the Th17/IL-17 signaling pathway and the mechanisms of steroid resistance. Since this compound is a potent RORγt inhibitor that effectively suppresses Th17 cell differentiation and IL-17 production, it has the potential to restore glucocorticoid sensitivity or provide an alternative therapeutic approach in steroid-resistant conditions.
Q2: In which steroid-resistant disease models is this compound likely to be effective?
A2: Based on the role of Th17 cells, this compound is a strong candidate for evaluation in models of steroid-resistant asthma, chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and certain autoimmune conditions where a Th17-dominant inflammatory profile is observed.
Q3: What is the mechanism by which IL-17 contributes to steroid resistance?
A3: IL-17 can induce steroid resistance through several mechanisms, including the activation of signaling pathways that interfere with the glucocorticoid receptor (GR) function. For instance, in bronchial epithelial cells, IL-17A can activate the PI3K/Akt pathway, leading to a reduction in histone deacetylase 2 (HDAC2) activity. HDAC2 is essential for the anti-inflammatory effects of glucocorticoids, and its impairment leads to reduced steroid responsiveness.
Q4: Is there any direct evidence of this compound efficacy in steroid-resistant models?
A4: As of the latest available information, specific studies evaluating this compound in formally designated steroid-resistant models have not been published. The majority of the existing data on this compound focuses on its efficacy in models of psoriasis.[2][6] However, preclinical studies with other RORγt inhibitors have demonstrated efficacy in animal models of severe asthma, which often exhibit features of steroid resistance.
Q5: What are the key parameters to measure when assessing the efficacy of this compound in these models?
A5: Key parameters include the reduction of Th17 cell numbers, decreased IL-17 levels in relevant tissues or fluids, restoration of sensitivity to glucocorticoids (e.g., dexamethasone), reduction of neutrophilic inflammation, and improvement in disease-specific functional readouts (e.g., airway hyperresponsiveness in asthma models).
Troubleshooting Guides
This section addresses common issues that may arise during the experimental evaluation of this compound in steroid-resistant models.
In Vitro Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in steroid response between wells. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Incomplete dissolution of dexamethasone or this compound. | 1. Ensure a homogenous cell suspension and use calibrated pipettes.2. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.3. Prepare fresh stock solutions and ensure complete dissolution in the appropriate solvent (e.g., DMSO) before diluting in culture media. |
| No significant induction of steroid resistance with IL-17A. | 1. Suboptimal concentration or bioactivity of recombinant IL-17A.2. Cell line is not responsive to IL-17A.3. Insufficient pre-treatment time with IL-17A. | 1. Perform a dose-response experiment to determine the optimal IL-17A concentration. Verify the bioactivity of the recombinant protein.2. Confirm the expression of the IL-17 receptor on your cell line.3. Optimize the pre-treatment duration with IL-17A before adding the glucocorticoid. |
| This compound does not reverse steroid resistance. | 1. The concentration of this compound is too low.2. The mechanism of steroid resistance in the model is independent of the RORγt/Th17 pathway.3. The compound has degraded. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound.2. Investigate other potential mechanisms of steroid resistance in your model.3. Ensure proper storage of this compound stock solutions (protected from light at -20°C or -80°C). |
In Vivo Animal Models
| Problem | Possible Cause | Suggested Solution |
| Failure to establish a steroid-resistant phenotype. | 1. Insufficient number of Th17 cells transferred in the adoptive transfer model.2. Inadequate dose or duration of allergen/stimulant exposure.3. Strain-specific differences in mice. | 1. Optimize the number of polarized Th17 cells for adoptive transfer.2. Titrate the dose and duration of the inflammatory stimulus.3. Ensure the use of an appropriate mouse strain known to be susceptible to developing a Th17-mediated steroid-resistant phenotype. |
| High mortality or morbidity in the animal cohort. | 1. Excessive inflammation in the model.2. Off-target effects of the treatments. | 1. Reduce the dose of the inflammatory stimulus or the number of transferred cells.2. Carefully monitor for signs of toxicity and consider adjusting the dose of this compound or other administered compounds. |
| Inconsistent efficacy of this compound. | 1. Issues with drug formulation or route of administration.2. Suboptimal dosing regimen.3. Rapid metabolism of the compound. | 1. Ensure proper formulation of this compound for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).2. Perform pharmacokinetic studies to determine the optimal dosing frequency and concentration.3. Refer to available pharmacokinetic data for this compound to inform the experimental design.[1] |
Quantitative Data Presentation
Disclaimer: The following tables present representative data for RORγt inhibitors. As specific data for this compound in steroid-resistant models is not yet publicly available, these values should be used as a general guide and benchmark for experimental design.
Table 1: In Vitro Efficacy of this compound and Other RORγt Inhibitors
| Compound | Assay | Target | IC50 (nM) | Reference |
| This compound | RORγt Reporter Assay (Human) | RORγt | 29 | [2] |
| This compound | RORγt Reporter Assay (Mouse) | RORγt | 340 | [2] |
| This compound | Th17 Differentiation (Human) | RORγt | 13 | [2] |
| This compound | Th17 Differentiation (Mouse) | RORγt | 200 | [2] |
| BIX119 | IL-17 Production | RORγt | 120 | |
| VTP-938 | RORγ Inhibition | RORγ | 0.9 |
Table 2: Representative In Vivo Efficacy of RORγt Inhibitors in Steroid-Resistant Asthma Models
| RORγt Inhibitor | Animal Model | Key Findings |
| Generic RORγt Inhibitor | Adoptive transfer of Th17 cells in mice | - Did not reduce airway hyperresponsiveness when administered with dexamethasone. |
| BIX119 | House dust mite-induced severe asthma in mice | - Blocked IL-17 and IL-22 production.- Reduced airway hyperresponsiveness and neutrophilia. |
| VTP-938 | House dust extract-induced neutrophilic asthma in mice | - Suppressed IL-17 production and neutrophilic inflammation.- Markedly diminished airway hyperresponsiveness. |
Experimental Protocols
Protocol 1: In Vitro Model of IL-17A-Induced Steroid Resistance in Human Bronchial Epithelial Cells (BEAS-2B)
Objective: To induce a steroid-resistant phenotype in bronchial epithelial cells using IL-17A and to assess the ability of this compound to restore steroid sensitivity.
Materials:
-
BEAS-2B cells
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Recombinant human IL-17A
-
Recombinant human TNF-α
-
Dexamethasone
-
This compound
-
ELISA kit for IL-8/CXCL8
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Culture: Culture BEAS-2B cells to 80-90% confluency in 96-well plates.
-
Induction of Steroid Resistance: Pre-treat cells with an optimized concentration of recombinant human IL-17A (e.g., 10-100 ng/mL) for 24-48 hours.
-
Treatment:
-
Add increasing concentrations of dexamethasone (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the IL-17A pre-treated cells.
-
In parallel, treat another set of IL-17A pre-treated cells with a combination of dexamethasone and various concentrations of this compound (e.g., 10 nM to 1 µM).
-
Include appropriate vehicle controls.
-
-
Inflammatory Stimulation: After 1-2 hours of treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours to induce IL-8 production.
-
Readout:
-
Collect the cell culture supernatant and measure the concentration of IL-8 using an ELISA kit.
-
Assess cell viability in parallel plates to rule out cytotoxic effects of the treatments.
-
-
Data Analysis: Compare the dose-response curves of dexamethasone in the presence and absence of this compound to determine if this compound restores the inhibitory effect of dexamethasone on IL-8 production.
Protocol 2: In Vivo Model of Steroid-Resistant Allergic Airway Inflammation via Adoptive Transfer of Th17 Cells
Objective: To establish a steroid-resistant asthma phenotype in mice by adoptively transferring in vitro-differentiated Th17 cells and to evaluate the therapeutic efficacy of this compound.[4][7]
Materials:
-
BALB/c mice (recipient)
-
DO11.10 TCR-transgenic mice (donor)
-
Ovalbumin (OVA) peptide (323-339)
-
Reagents for Th17 polarization (e.g., IL-6, IL-23, TGF-β, anti-IL-4, anti-IFN-γ)
-
Dexamethasone
-
This compound
-
Equipment for airway hyperresponsiveness measurement (e.g., FlexiVent)
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA)
-
Reagents for lung histology
Procedure:
-
Th17 Cell Differentiation: Isolate naive CD4+ T cells from the spleens of DO11.10 mice and culture them under Th17-polarizing conditions in the presence of OVA peptide and antigen-presenting cells for 5-7 days.
-
Adoptive Transfer: Inject a defined number of polarized Th17 cells (e.g., 5 x 10⁶ cells) intravenously into recipient BALB/c mice.
-
Allergen Challenge: Challenge the recipient mice with aerosolized OVA on consecutive days (e.g., days 1, 2, and 3 after transfer).
-
Treatment:
-
Administer dexamethasone (e.g., 2.5 mg/kg, intraperitoneally) or vehicle to a subset of mice daily during the allergen challenge.
-
Administer this compound (at an optimized dose, e.g., by oral gavage) or vehicle to another subset of mice, either alone or in combination with dexamethasone.
-
-
Readout (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential cell counts (neutrophils, eosinophils, lymphocytes) and cytokine levels (e.g., IL-17A, KC/CXCL1).
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production.
-
-
Data Analysis: Compare the AHR, BAL fluid cell counts and cytokine levels, and lung histology scores between the different treatment groups to assess the efficacy of this compound in this steroid-resistant model.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TH17 Cells Mediate Steroid-Resistant Airway Inflammation and Airway Hyperresponsiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TH17 cells mediate steroid-resistant airway inflammation and airway hyperresponsiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and treatment of steroid resistant asthma model by adoptive transfer of murine helper t cell clones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of S18-000003 and Other RORγt Inhibitors in Psoriasis Models
Introduction
Psoriasis is a chronic autoimmune disease characterized by hyperproliferation of keratinocytes and inflammation of the skin. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. Retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcription factor that drives the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably IL-17.[1][2][3] This central role makes RORγt a highly attractive therapeutic target for psoriasis and other autoimmune diseases.[1][2] Small molecule inhibitors of RORγt, both inverse agonists and antagonists, aim to suppress Th17-mediated inflammation.[1]
This guide provides a comparative overview of the preclinical and clinical data for S18-000003, a novel RORγt inhibitor, against other notable RORγt inhibitors that have been evaluated in psoriasis models, including VTP-43742, BI 730357, IMU-935, and AUR-101. The comparison focuses on in vitro potency, in vivo efficacy in animal models, and clinical outcomes where available.
RORγt Signaling Pathway in Psoriasis
The diagram below illustrates the central role of RORγt in the IL-23/Th17 signaling cascade that drives psoriatic inflammation. IL-23, produced by antigen-presenting cells, promotes the expansion and maintenance of Th17 cells. Within these cells, RORγt acts as a key transcription factor, driving the expression of pathogenic cytokines like IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, leading to the characteristic inflammation and hyperproliferation seen in psoriasis. RORγt inhibitors block this pathway at a critical juncture, preventing the transcription of these key cytokines.
Caption: The IL-23/Th17 signaling pathway in psoriasis pathogenesis.
Comparative In Vitro Activity
The in vitro potency of RORγt inhibitors is a key indicator of their potential efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its comparators in various assays, including direct binding, cell-based reporter assays, and inhibition of Th17 cell differentiation or IL-17 secretion.
| Inhibitor | Assay Type | Species | IC50 Value | Reference |
| This compound | RORγt Competitive Binding | Human | <30 nM | [4] |
| GAL4 Reporter Assay | Human | 29 nM | [1][4] | |
| Th17 Differentiation | Human | 13 nM / 24 nM | [1][4] | |
| IL-17 Production (PBMCs) | Human | Reduces IL-17 | [4] | |
| VTP-43742 | RORγt Binding (Ki) | Human | 3.5 nM | [5] |
| Th17 Differentiation (Splenocytes) | Mouse | 57 nM | [5] | |
| IL-17A Secretion (hPBMCs) | Human | 18 nM | [5] | |
| IL-17A Secretion (Whole Blood) | Human | 192 nM | [5] | |
| BI 730357 | IL-17 Inhibition (Whole Blood) | Human | 140 nM | [6] |
| IL-22 Production (PBMCs) | Human | 43 nM | [6] | |
| IMU-935 | RORγt Inverse Agonist | - | Highly Potent & Selective | [7][8] |
| Cytokine Inhibition | - | Strong (Th1 & Th17) | [8][9] | |
| AUR-101 | RORγt Inverse Agonist | - | Potent & Selective | [10][11][12] |
| IL-17A Inhibition (Whole Blood) | Human (Psoriasis Patients) | Demonstrated Inhibition | [10][11] |
Comparative In Vivo Efficacy in Preclinical Psoriasis Models
Preclinical animal models are essential for evaluating the in vivo efficacy of RORγt inhibitors. Common models include the application of agents like 12-O-tetradecanoylphorbol-13-acetate (TPA) or imiquimod (IMQ) to mouse skin, or the injection of IL-23 to induce psoriasis-like inflammation.
| Inhibitor | Psoriasis Model | Administration | Key Findings | Reference |
| This compound | TPA-induced K14.Stat3C Mice | Topical (0.1-8%) | Dose-dependently inhibited psoriatic skin inflammation; Suppressed Th17, Tc17, and γδ T cells. | [1][13] |
| IL-23-induced Mice | Oral (30-100 mg/kg) | Dose-dependently inhibited IL-17 production in the skin. | [2][4] | |
| VTP-43742 | Mouse EAE Model (Autoimmunity) | Oral | Significantly suppressed clinical symptoms and demyelination. | [5] |
| BI 730357 | General Autoimmune Models | Oral | Selected as a clinical candidate based on preclinical profile. | [6] |
| IMU-935 | Animal Models of Psoriasis & IBD | - | Showed indications of activity. | [7][9] |
| AUR-101 | Preclinical Psoriasis Models (x2) | - | Very significant reduction in ear swelling and histopathology scores. | [10][11][12] |
| A-9758 | IL-23-induced Psoriasiform Dermatitis | - | Significantly attenuated skin inflammation; Reduced IL-17A and IL-17F expression. | [14] |
Clinical Trial Performance
While this compound has promising preclinical data, several other RORγt inhibitors have advanced to clinical trials in patients with moderate-to-severe psoriasis. Their outcomes provide valuable context on the therapeutic potential and challenges of this drug class.
| Inhibitor | Phase | Key Efficacy Results | Status/Outcome | Reference |
| VTP-43742 | Phase 2a | 350mg: 24% PASI reduction vs placebo; 700mg: 30% PASI reduction vs placebo at 4 weeks. | Terminated due to reversible transaminase elevation in some patients. | [1][15][16][17] |
| BI 730357 | Phase 2 | 200mg QD: 30% of patients achieved PASI 75 at 12 weeks (vs 0% for placebo). | Discontinued due to limited efficacy and findings from a nonhuman carcinogenicity study. | [18][19][20] |
| IMU-935 | Phase 1b | Interim analysis showed active arms did not separate from a high placebo response at 4 weeks. | Further investigation planned. | [8] |
| AUR-101 | Phase 2b | Met primary endpoint (PASI 75 at 12 weeks) only at the highest dose (400 mg BID). | Clinical development in psoriasis was stopped due to insufficient efficacy compared to other agents (e.g., biologics, TYK-2 inhibitors). | [12][21] |
Experimental Protocols and Methodologies
General Workflow for RORγt Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the discovery and preclinical evaluation of novel RORγt inhibitors for psoriasis.
Caption: A typical experimental workflow for evaluating RORγt inhibitors.
Key Experimental Methodologies
-
TPA-Induced Psoriasis Model (for this compound): The study utilized K14.Stat3C transgenic mice, which are predisposed to skin inflammation. Psoriasis-like lesions were induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA). This compound was administered topically, and the therapeutic effect was evaluated by measuring skin inflammation and analyzing the populations of various IL-17-producing cells (Th17, Tc17, dermal γδ T cells) in the skin. A key safety endpoint was the assessment of the thymus for aberrations, such as the reduction of CD4+CD8+ double-positive thymocytes.[13]
-
IL-23 Injection Psoriasis Model: This model involves the intradermal injection of recombinant IL-23 into the ears of mice. This directly activates the IL-23/Th17 axis, leading to psoriasis-like inflammation characterized by erythema, scaling, and ear thickening. This model is used to assess the ability of RORγt inhibitors, administered orally or topically, to block the downstream effects of IL-23 signaling, including the production of IL-17 and IL-22.[2][22][23]
-
In Vitro Th17 Differentiation Assay: Naive CD4+ T cells are isolated from human peripheral blood (PBMCs) or mouse spleens. These cells are then cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, and anti-IFN-γ/IL-4 antibodies) in the presence of varying concentrations of the RORγt inhibitor. After several days, the percentage of IL-17-producing cells is quantified using flow cytometry to determine the IC50 of the inhibitor for Th17 differentiation.[1][4][5]
Summary and Conclusion
The development of RORγt inhibitors presents a promising oral therapeutic strategy for psoriasis by targeting the core of the pathogenic Th17 pathway.
-
This compound has demonstrated potent in vitro activity and significant efficacy in preclinical psoriasis models when administered both topically and orally.[1][4][13] A notable feature of the preclinical data is its reported low risk of thymic aberrations, a critical safety concern for systemic RORγt inhibition.[13]
-
VTP-43742 also showed high potency and achieved proof-of-concept in a Phase 2a trial, validating RORγt as a clinical target. However, its development was halted due to safety signals (liver enzyme elevations), highlighting the challenge of achieving a suitable therapeutic window.[1][24]
-
BI 730357 and AUR-101 both advanced to Phase 2 trials but were ultimately discontinued for psoriasis due to limited efficacy compared to the high bar set by existing biologic therapies and other oral agents.[12][18][21] This suggests that potent RORγt inhibition in vitro does not always translate to a clinically competitive efficacy profile.
-
IMU-935 development was confounded by a high placebo effect in its initial patient trial, making the efficacy difficult to interpret.[8]
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology of Psoriasis: Recent Advances on IL-23 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunic, Inc. Announces First Psoriasis Patient Enrolled in Ongoing Phase 1 Trial of IMU-935 - Immunic Therapeutics [imux.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Immunic Reports Pre-Planned Phase 1b Interim Analysis of IMU-935 in Psoriasis Patients Confounded by High Placebo Rate - Immunic Therapeutics [imux.com]
- 10. Aurigene Announces First in Human Dosing with RoRγt Inverse Agonist AUR-101 [prnewswire.com]
- 11. Aurigene Announces First in Human Dosing with RoRγt inverse agonist AUR-101 - Aurigene [aurigene.com]
- 12. Dr Reddy's Labs arm Aurigene reports results of AUR101 in Phase II study in patients with moderate to severe psoriasis [medicaldialogues.in]
- 13. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 16. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 17. | BioWorld [bioworld.com]
- 18. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 19. Phase II Randomized Trial of BI 730357, an Oral RORγt Inhibitor, for Moderate-to-Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Oral Psoriasis Drug Demonstrates Promising Safety | Conexiant [conexiant.com]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. RORγt inhibition ameliorates IL-23 driven experimental psoriatic arthritis by predominantly modulating γδ-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oral administration of a novel RORγt antagonist attenuates psoriasis-like skin lesion of two independent mouse models through neutralization of IL-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of S18-000003 and Approved IL-17 Inhibitors for Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel, orally active RORγt inhibitor, S18-000003, with established biologic inhibitors of the IL-17 pathway: Secukinumab (Cosentyx®), Ixekizumab (Taltz®), and Brodalumab (Siliq®). The information presented herein is intended to offer an objective overview of their respective mechanisms of action, efficacy data from preclinical and clinical studies, and the experimental methodologies employed in their evaluation.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between this compound and the approved biologics lies in their therapeutic target within the IL-17 signaling cascade.
This compound: Targeting the Source
This compound is a potent and selective small molecule inhibitor of the Retinoic acid receptor-related orphan receptor-gamma-t (RORγt).[1][2] RORγt is a master transcription factor essential for the differentiation and function of Th17 cells, the primary producers of the pro-inflammatory cytokine IL-17.[3] By inhibiting RORγt, this compound effectively suppresses the production of IL-17, thereby targeting the inflammatory cascade at its origin.[2][4]
Approved Biologics: Neutralizing the Signal
In contrast, the approved monoclonal antibodies act downstream by directly targeting either the IL-17A cytokine or its receptor.
-
Secukinumab and Ixekizumab are humanized monoclonal antibodies that selectively bind to and neutralize IL-17A, preventing it from interacting with its receptor.[5]
-
Brodalumab is a human monoclonal antibody that targets the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members, including IL-17A and IL-17F.
Signaling Pathway Overview
The following diagram illustrates the points of intervention for this compound and the approved IL-17 inhibitors within the IL-23/IL-17 signaling axis, a critical pathway in the pathogenesis of psoriasis.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and the approved IL-17 inhibitors. It is important to note that direct comparison is challenging due to the different stages of development and the nature of the molecules (small molecule vs. biologics).
Table 1: Preclinical and In Vitro Efficacy of this compound
| Parameter | Species | Assay | IC50 Value | Reference |
| RORγt Inhibition | Human | Competitive Binding | <30 nM | [1][2] |
| Human | GAL4 Reporter Assay | 29 nM | [6] | |
| Mouse | GAL4 Reporter Assay | 340 nM | [2] | |
| Th17 Differentiation | Human | Naive CD4+ T cells | 13 nM | [6] |
| Mouse | Splenic Naive CD4+ T cells | 200 nM | [2] | |
| Oral Bioavailability | Rat | - | 54.5% | [6] |
Table 2: Efficacy of Approved IL-17 Inhibitors in Moderate-to-Severe Plaque Psoriasis (Clinical Data)
| Inhibitor | Target | Key Clinical Trial(s) | PASI 75 Response Rate (Week 12) | PASI 90 Response Rate (Week 12) | PASI 100 Response Rate (Week 12) | Reference |
| Secukinumab | IL-17A | ERASURE, FIXTURE | 81.6% (300mg) | 59.2% (300mg) | 28.9% (300mg) | |
| Ixekizumab | IL-17A | UNCOVER-2, UNCOVER-3 | ~89% (80mg Q2W) | ~71% (80mg Q2W) | ~35% (80mg Q2W) | |
| Brodalumab | IL-17RA | AMAGINE-2, AMAGINE-3 | ~86% (210mg) | ~70% (210mg) | ~44% (210mg) |
Note: PASI (Psoriasis Area and Severity Index) scores represent the percentage of patients achieving a 75%, 90%, or 100% reduction in their baseline disease severity.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of RORγt and IL-17 inhibitors.
RORγt GAL4 Reporter Gene Assay
This cell-based assay is used to determine the functional potency of a compound in inhibiting RORγt-mediated gene transcription.
-
Principle: A chimeric receptor is constructed containing the DNA-binding domain of the yeast GAL4 protein fused to the ligand-binding domain of human RORγt. This construct is co-transfected into host cells with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS). Activation of RORγt leads to the expression of luciferase. Inhibitors of RORγt will reduce luciferase activity.
-
Cell Line: Typically HEK293 or similar cell lines are used.
-
Procedure:
-
Cells are co-transfected with the GAL4-RORγt expression vector and the UAS-luciferase reporter vector.
-
Transfected cells are plated and treated with various concentrations of the test compound (e.g., this compound).
-
After an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
The IC50 value is calculated from the dose-response curve.
-
In Vitro Th17 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naive T helper cells into IL-17-producing Th17 cells.
-
Principle: Naive CD4+ T cells are cultured under specific polarizing conditions (cytokines such as TGF-β and IL-6) that promote their differentiation into Th17 cells. The effect of an inhibitor is measured by quantifying the production of IL-17.
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Procedure:
-
Naive CD4+ T cells are isolated from the cell source.
-
Cells are cultured in the presence of Th17 polarizing cytokines (e.g., anti-CD3/CD28 antibodies, TGF-β, IL-6, IL-23, and anti-IFN-γ/IL-4 antibodies).
-
Test compounds are added at various concentrations.
-
After several days of culture, the level of IL-17 in the supernatant is measured by ELISA, or the percentage of IL-17-producing cells is determined by intracellular flow cytometry.
-
IL-23-Induced Psoriasis Mouse Model
This in vivo model is used to evaluate the efficacy of a therapeutic agent in a psoriasis-like skin inflammation model.
-
Principle: Intradermal injection of IL-23 into the ear of a mouse induces a localized inflammatory response that mimics many of the histological and pathological features of human psoriasis, including epidermal thickening and infiltration of immune cells.
-
Animal Strain: Typically C57BL/6 mice.
-
Procedure:
-
Mice receive daily intradermal injections of recombinant mouse IL-23 in the ear for a defined period (e.g., 4-5 days).
-
The test compound (e.g., this compound) is administered orally or topically.
-
Disease severity is assessed by measuring ear thickness, and histological analysis of ear tissue is performed to evaluate epidermal hyperplasia and inflammatory cell infiltration.
-
Levels of IL-17 and other inflammatory cytokines in the ear tissue can be quantified by qPCR or ELISA.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel RORγt inhibitor like this compound.
Conclusion
This compound represents a promising, orally bioavailable, small molecule approach to the treatment of psoriasis by targeting the RORγt-mediated Th17 cell differentiation, the source of IL-17. This contrasts with the established and highly effective injectable biologic therapies that act by neutralizing IL-17A or its receptor. The preclinical data for this compound demonstrates potent inhibition of RORγt and Th17 differentiation. Further clinical investigation is required to ascertain its efficacy and safety profile in patients with psoriasis and to determine its potential positioning relative to the currently approved IL-17 inhibitors. The distinct mechanism of action and oral route of administration of this compound offer a potentially valuable alternative in the therapeutic landscape for IL-17-mediated autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining the human autoantibody repertoire: Isolation of potent IL17A-neutralizing monoclonal antibodies from a patient with thymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Human IL-17A (Ixekizumab) - Leinco Technologies [leinco.com]
- 5. What is the mechanism of Brodalumab? [synapse.patsnap.com]
- 6. Secukinumab (AIN-457) for the treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of RORγt Inhibitor S18-000003: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo target engagement and efficacy of S18-000003, a potent and selective RORγt inhibitor, with other alternative compounds. Detailed experimental methodologies and supporting data are presented to facilitate informed decisions in autoimmune disease research and development.
Introduction to RORγt and its Role in Autoimmunity
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation and function of T-helper 17 (Th17) cells.[1] Th17 cells are crucial for host defense against certain pathogens but are also strongly implicated in the pathology of numerous autoimmune diseases, including psoriasis, multiple sclerosis, and rheumatoid arthritis, primarily through their production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[2][3] Consequently, inhibiting RORγt activity presents a promising therapeutic strategy for these conditions.
This compound is a potent, selective, and orally active inhibitor of RORγt.[4] It has been shown to ameliorate psoriasis-like lesions in preclinical models by suppressing the IL-17 pathway.[4][5] Validating that a compound like this compound reaches and interacts with its intended target, RORγt, within a living organism (in vivo target engagement) is a critical step in drug development. This guide will delve into the methods used to validate this engagement for this compound and compare its performance with other known RORγt inhibitors.
Comparative Analysis of RORγt Inhibitors
The following table summarizes the in vitro and in vivo activities of this compound and a selection of alternative RORγt inhibitors. This data is compiled from various preclinical studies.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model(s) | Key In Vivo Findings | Reference(s) |
| This compound | RORγt | <30 nM (human RORγt binding); 29 nM (human RORγt reporter assay) | IL-23-induced skin inflammation (mouse); TPA-induced psoriasis (mouse) | Orally bioavailable (54.5%); inhibits IL-17 production in the skin; ameliorates psoriasis-like lesions with low risk of thymic aberrations. | [1][2][6] |
| BI 730357 | RORγt | Not reported in provided abstracts | Moderate-to-severe plaque psoriasis (human Phase II) | Showed some efficacy (30% achieved PASI 75 at 12 weeks with 200 mg QD), but the trial was discontinued due to limited efficacy compared to biologics and carcinogenicity concerns in non-human studies. | [7] |
| TMP778 | RORγt | 17 nM (RORγ reporter assay) | Experimental Autoimmune Encephalomyelitis (EAE) (mouse) | Delayed disease onset and reduced severity of EAE. | [8] |
| TMP920 | RORγt | 1.1 µM (RORγ reporter assay) | EAE (mouse) | Delayed disease onset and reduced severity of EAE. | [8] |
| Digoxin | RORγt | Not explicitly a selective inhibitor, but shows activity | EAE (mouse) | Delayed disease onset and reduced severity of EAE. | [8] |
| A213 | RORγt | Not reported in provided abstracts | IL-23-injection model (mouse); K5.Stat3C transgenic mouse | Oral administration attenuated skin inflammation and reduced IL-17A expression in skin lesions. | [9] |
| GSK2981278 | RORγt | Not reported in provided abstracts | Imiquimod-induced psoriasis (mouse) | Potent and selective inverse agonist; inhibits Th17 cytokine production in multiple assays. | [10] |
| PF-06763809 | RORγt | Not reported in provided abstracts | Psoriasis (human) | Topical application did not show remarkable alleviation of psoriasis symptoms, possibly due to insufficient skin penetration or target interaction. | [2] |
| VTP-43742 | RORγt | Not reported in provided abstracts | Psoriasis (human Phase II) | Showed a signal of efficacy, but the trial was terminated due to reversible transaminase elevation. | [2] |
| AZD0284 | RORγt | Not reported in provided abstracts | Imiquimod-induced inflammation (mouse) | Showed good efficacy in the preclinical model, but the Phase I trial in psoriasis was discontinued. | [2] |
Experimental Protocols for In Vivo Target Engagement
Validating that a drug binds to its target in a living organism is crucial. Below are detailed methodologies for key experiments used to assess the in vivo target engagement of RORγt inhibitors.
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used model to screen for anti-psoriatic drugs.
-
Animal Strain: C57BL/6 or BALB/c mice are commonly used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the shaved back and right ear of the mice for 5-8 consecutive days.[1][7]
-
Treatment: The test compound (e.g., this compound) or vehicle control can be administered orally, topically, or via other relevant routes, starting either prophylactically (from day 0) or therapeutically (after disease onset).
-
Endpoint Analysis:
-
Clinical Scoring: The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema (redness), scaling, and skin thickness.[9]
-
Histology: At the end of the experiment, skin biopsies are taken for histological analysis (H&E staining) to assess epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.
-
Target Engagement & Pharmacodynamics: Skin tissue can be processed to measure the levels of RORγt target genes (e.g., Il17a, Il17f, Il22) by qPCR or to quantify IL-17 protein levels by ELISA or flow cytometry of skin-infiltrating cells.
-
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
EAE is the most common animal model for multiple sclerosis.
-
Animal Strain: C57BL/6 mice are typically used for MOG35-55-induced EAE.
-
Induction:
-
Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA).[5][11]
-
Mice also receive intraperitoneal injections of Pertussis toxin on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.[11]
-
-
Treatment: The RORγt inhibitor or vehicle is administered daily, typically starting from the day of immunization.
-
Endpoint Analysis:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, ranging from no symptoms to paralysis.
-
Histology: Spinal cords are collected at the peak of the disease for histological analysis to assess inflammation and demyelination.
-
Immune Cell Analysis: Splenocytes or lymph node cells can be isolated and re-stimulated ex vivo with MOG35-55 to measure the production of IL-17 and other cytokines by T cells.
-
IL-23-Induced Skin Inflammation Model
This model directly activates the IL-23/IL-17 axis, which is central to psoriasis.
-
Animal Strain: C57BL/6 or BALB/c mice.
-
Induction: Mice receive daily intradermal injections of recombinant murine IL-23 into the ear or shaved back skin for several consecutive days.[4][6]
-
Treatment: The test compound is administered systemically or topically during the IL-23 injection period.
-
Endpoint Analysis:
-
Ear/Skin Thickness: Caliper measurements are taken daily to quantify the inflammatory swelling.
-
Histology and Cytokine Analysis: Similar to the imiquimod model, skin tissue is analyzed for histological changes and the expression of IL-17 and other inflammatory markers.
-
Visualizing Pathways and Workflows
Conclusion
This compound demonstrates potent and selective inhibition of RORγt with favorable oral bioavailability and efficacy in preclinical models of psoriasis. While many other RORγt inhibitors have been developed, several have faced challenges in clinical trials related to efficacy or safety. The validation of in vivo target engagement through robust pharmacodynamic and direct binding assays in relevant animal models is paramount. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to further investigate RORγt inhibitors for the treatment of autoimmune diseases.
References
- 1. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 3. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IL-23 stimulates epidermal hyperplasia via TNF and IL-20R2–dependent mechanisms with implications for psoriasis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. imavita.com [imavita.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
A Head-to-Head Comparison of RORγt Inhibitors: S18-000003 vs. TMP778 and GSK805
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its master regulatory role in the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are key drivers of pathology in diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis through their production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[2] This guide provides a detailed head-to-head comparison of three potent and selective small molecule inhibitors of RORγt: S18-000003, TMP778, and GSK805, with a focus on their performance based on available experimental data.
All three compounds, this compound, TMP778, and GSK805, are potent inhibitors of RORγt, targeting the ligand-binding domain of the nuclear receptor to modulate its transcriptional activity.[2][3][4] They have been shown to effectively suppress the Th17 pathway and reduce IL-17 production.[2][3][4]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound, TMP778, and GSK805, allowing for a comparative assessment of their potency and cellular activity.
Table 1: In Vitro Potency against RORγt
| Compound | Assay Type | Species | IC50 / pIC50 | Reference |
| This compound | Competitive Binding | Human | <30 nM | [3] |
| GAL4 Promoter Reporter | Human | 29 nM | [2] | |
| GAL4 Promoter Reporter | Mouse | 340 nM | [5] | |
| TMP778 | RORγ Reporter Assay | Human | 17 nM | [4] |
| GSK805 | RORγ Inhibition | Not Specified | pIC50 = 8.4 | [6] |
Table 2: Cellular Activity in Th17 Differentiation and IL-17 Production
| Compound | Assay | Species | IC50 / pIC50 / Effective Concentration | Reference |
| This compound | Th17 Differentiation | Human | 13 nM | [2] |
| Th17 Differentiation | Mouse | 200 nM | [5] | |
| IL-17 Production (PBMCs) | Human | Dose-dependent reduction (0.03-1 μM) | [3] | |
| TMP778 | Th17 Differentiation | Not Specified | - | [4] |
| IL-17 Production | Not Specified | Comparable inhibition to GSK805 at 2.5 μM | [4] | |
| GSK805 | Th17 Differentiation | Not Specified | pIC50 > 8.2 | [6] |
| IL-17 Production | Not Specified | Comparable inhibition to TMP778 at 0.5 μM | [4] |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Species | Value | Reference |
| This compound | Oral Bioavailability | Rat | 54.5% | [2][3] |
| Half-life (i.v.) | Rat | 3.2 h | [3] | |
| TMP778 | Administration | In vivo models | Subcutaneous injection | [4] |
| GSK805 | Administration | In vivo models | Orally active | [4] |
Mechanism of Action and Signaling Pathway
This compound, TMP778, and GSK805 act as inhibitors of RORγt, a key transcription factor in the Th17 signaling pathway. RORγt, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F.[7] This binding, along with the recruitment of coactivators, initiates the transcription of these pro-inflammatory cytokines. The inhibitors discussed here bind to the ligand-binding domain of RORγt, preventing the recruitment of coactivators and thereby repressing gene transcription.[2][4]
Caption: RORγt signaling pathway in Th17 cells.
Experimental Protocols
A summary of the key experimental protocols used to generate the data in this guide is provided below.
RORγt Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the RORγt ligand-binding domain (LBD).
Workflow:
Caption: Workflow for a RORγt competitive binding assay.
Methodology:
-
Recombinant RORγt LBD is incubated with a constant concentration of a labeled (e.g., tritiated or fluorescent) RORγt ligand.
-
Increasing concentrations of the test compound are added to the mixture.
-
The mixture is allowed to reach equilibrium.
-
The amount of labeled ligand bound to the RORγt LBD is measured. A decrease in signal indicates displacement by the test compound.
-
The IC50 value, the concentration of test compound that displaces 50% of the labeled ligand, is calculated.[1]
GAL4 Promoter Reporter Assay
This cell-based assay measures the ability of a compound to inhibit RORγt-mediated gene transcription.
Workflow:
Caption: Workflow for a GAL4 promoter reporter assay.
Methodology:
-
Host cells (e.g., HEK293) are co-transfected with two plasmids: one expressing a fusion protein of the RORγt LBD and the GAL4 DNA-binding domain, and a second containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
The transfected cells are treated with the test compound at various concentrations.
-
Following an incubation period, the cells are lysed, and luciferase activity is measured.
-
A decrease in luciferase activity indicates inhibition of RORγt-mediated transcription. The IC50 value is then determined.[2]
In Vitro Th17 Differentiation Assay
This assay assesses the effect of a compound on the differentiation of naive CD4+ T cells into Th17 cells.
Workflow:
Caption: Workflow for an in vitro Th17 differentiation assay.
Methodology:
-
Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of humans or the spleens of mice.[8][9]
-
The cells are cultured in the presence of a cocktail of cytokines that promote Th17 differentiation (e.g., TGF-β, IL-6, IL-23).[9]
-
The test compound is added to the culture medium at different concentrations.
-
After several days of culture, the cells are analyzed for markers of Th17 differentiation, such as the production of IL-17 (measured by ELISA or intracellular flow cytometry) and the expression of RORγt (measured by intracellular flow cytometry or qPCR).[8]
-
The IC50 for the inhibition of Th17 differentiation is then calculated.[2]
References
- 1. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
S18-000003: A Potent and Selective RORγt Inhibitor for Autoimmune Disease Research
For researchers, scientists, and drug development professionals, the selective inhibition of Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) presents a promising therapeutic strategy for a range of autoimmune diseases. S18-000003 has emerged as a potent and selective inhibitor of RORγt, the master transcription factor for T-helper 17 (Th17) cells, which are pivotal in the pathology of several autoimmune disorders.[1] This guide provides a comprehensive comparison of this compound's specificity against other ROR isoforms, supported by experimental data and detailed methodologies.
High Selectivity Profile of this compound
This compound demonstrates exceptional selectivity for RORγt over the other isoforms of the ROR family, namely RORα and RORβ. This high degree of specificity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity of this compound has been quantified using various assays, with the data consistently highlighting its preference for RORγt.
Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) values clearly illustrate the selectivity of this compound.
| Target Isoform | Assay Type | Species | IC50 Value |
| RORγt | Competitive Binding Assay | Human | <30 nM[2] |
| RORγt | Cell-based GAL4 Promoter Reporter Assay | Human | 29 nM[3] |
| RORγt | Cell-based GAL4 Promoter Reporter Assay | Mouse | 340 nM[4] |
| RORα | Not Specified | Not Specified | >10 μM[2][4][5] |
| RORβ | Not Specified | Not Specified | >10 μM[2][4][5] |
Functional Impact on Th17 Cell Differentiation
Beyond direct binding, the functional consequence of RORγt inhibition by this compound is a dose-dependent suppression of Th17 cell differentiation. This is a critical downstream effect, as Th17 cells are major producers of the pro-inflammatory cytokine Interleukin-17 (IL-17).
| Functional Assay | Species | IC50 Value |
| Th17 Cell Differentiation | Human | 13 nM[3] |
| Th17 Cell Differentiation | Mouse | 200 nM[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Competitive Binding Assay
This assay is designed to measure the ability of a test compound (this compound) to compete with a known radiolabeled ligand for binding to the ligand-binding domain (LBD) of the ROR isoforms.
-
Reagents :
-
Recombinant human RORγt-LBD, RORα-LBD, and RORβ-LBD.
-
Radiolabeled ROR ligand (e.g., [3H]-labeled agonist).
-
This compound at various concentrations.
-
Assay buffer.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
-
Procedure :
-
The ROR-LBD is incubated with the radiolabeled ligand in the presence of varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
For SPA-based assays, the amount of bound radioligand is measured by detecting the light emitted from the SPA beads.
-
For filtration assays, the mixture is passed through a filter plate that captures the receptor-ligand complex, and the radioactivity on the filter is quantified.
-
-
Data Analysis :
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value.
-
Cell-Based GAL4 Promoter Reporter Assay
This assay assesses the ability of this compound to inhibit the transcriptional activity of RORγt in a cellular context.
-
Cell Line : A suitable mammalian cell line (e.g., HEK293) is used.
-
Plasmids :
-
An expression vector containing a fusion protein of the GAL4 DNA-binding domain and the RORγt-LBD.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Procedure :
-
Cells are co-transfected with the expression and reporter plasmids.
-
The transfected cells are then treated with varying concentrations of this compound.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis :
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luciferase activity.
-
Visualizing the RORγt Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: RORγt Signaling Pathway in Th17 Differentiation.
References
- 1. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 5. This compound | RORγt 抑制剂 | MCE [medchemexpress.cn]
Preclinical Compound S18-000003 Shows Promise in Psoriasis Models, Clinical RORγt Inhibitors Yield Mixed Results
An inquiry into the clinical trial status of "S18-000003" reveals it to be a preclinical retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, not a clinical trial identifier. Developed by Shionogi & Co., Ltd., this compound has demonstrated potential in preclinical psoriasis models. A comparative analysis with two clinical-stage RORγt inhibitors, BI 730357 and PF-06763809, provides insights into the therapeutic landscape of targeting the RORγt pathway for psoriasis.
RORγt is a key transcription factor in the differentiation of Th17 cells, which are pivotal in the pathogenesis of psoriasis through the production of pro-inflammatory cytokines like IL-17. Inhibition of RORγt is therefore a promising therapeutic strategy for this autoimmune condition.
Comparative Analysis of RORγt Inhibitors
This guide compares the preclinical data of this compound with the clinical trial results of BI 730357 and PF-06763809.
| Feature | This compound (Preclinical) | BI 730357 (Phase II) | PF-06763809 (Phase I) |
| Development Stage | Preclinical | Phase II | Phase I |
| Administration | Oral & Topical (in preclinical models) | Oral | Topical |
| Indication | Psoriasis (in preclinical models) | Moderate-to-severe plaque psoriasis | Mild-to-moderate plaque psoriasis |
| Key Efficacy Endpoint | Inhibition of IL-17 production, reduction of skin inflammation in mice | Psoriasis Area and Severity Index (PASI) 75, static Physician's Global Assessment (sPGA) 0/1 | Change in psoriatic skin infiltrate thickness |
| Reported Efficacy | Dose-dependent inhibition of IL-17; significant therapeutic effect in mouse models[1] | 30% of patients on 200 mg once daily achieved PASI 75 at 12 weeks[2][3][4] | No significant difference from vehicle in reducing skin infiltrate thickness[5][6] |
| Safety/Tolerability | Low risk of thymic aberrations in mice with topical application[7] | Generally well-tolerated; drug-related adverse events in ≤15.8% of patients[2][4] | Well-tolerated with an acceptable safety profile[5][6] |
Detailed Experimental Protocols
This compound Preclinical Study (Mouse Model)
A study by Ueyama et al. (2019) evaluated the topical application of this compound in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced psoriasis-like skin inflammation model in K14.Stat3C transgenic mice.[7] The compound was applied at concentrations ranging from 0.1% to 8%. The therapeutic effect was assessed by observing the reduction in psoriatic skin inflammation. The study also investigated the potential for thymic aberrations, a concern with systemic RORγt inhibition.[7]
BI 730357 Phase II Clinical Trial (NCT03635099)
This was a two-part, randomized, double-blind, placebo-controlled trial in patients with moderate-to-severe plaque psoriasis.[2][3][4]
-
Part 1: Patients received BI 730357 at doses of 25, 50, 100, or 200 mg once daily, or a placebo, under fasting conditions.
-
Part 2: A different set of patients received BI 730357 at 400 mg once daily or 200 mg twice daily, or a placebo, under fed conditions. The co-primary endpoints were the proportion of patients achieving at least a 75% reduction in their Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) at week 12.[3]
PF-06763809 Phase I Clinical Trial (NCT03469336)
This was a randomized, double-blind, vehicle- and active comparator-controlled first-in-human study.[5][6] Participants with mild-to-moderate chronic plaque psoriasis received once-daily topical applications of PF-06763809 at concentrations of 0.23%, 0.8%, or 2.3%, a vehicle, and two active comparators (betamethasone and calcipotriol) for 18 days. The primary endpoints were the change from baseline in psoriatic skin infiltrate thickness, measured by ultrasonography, and safety.[5]
Visualizing the Science
To better understand the underlying mechanisms and study designs, the following diagrams are provided.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Caption: Preclinical Experimental Workflow for this compound.
Caption: General Clinical Trial Workflow for Psoriasis Treatments.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 3. Phase II Randomized Trial of BI 730357, an Oral RORγt Inhibitor, for Moderate-to-Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Oral Psoriasis Drug Demonstrates Promising Safety | Conexiant [conexiant.com]
- 5. A phase I, randomized, double‐blind study to assess the safety, tolerability and efficacy of the topical RORC2 inverse agonist PF‐06763809 in participants with mild‐to‐moderate plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I, randomized, double-blind study to assess the safety, tolerability and efficacy of the topical RORC2 inverse agonist PF-06763809 in participants with mild-to-moderate plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety of S18-000003 in Preclinical Autoimmune Models: A Cross-Validation Study
This guide provides a comprehensive comparison of the investigational compound S18-000003 with established therapies in preclinical models of Rheumatoid Arthritis (RA) and Multiple Sclerosis (MS). This compound is a novel, selective inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 3 (JAK3), key mediators in the signaling of multiple cytokines implicated in the pathophysiology of autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a therapeutic agent.
Mechanism of Action: JAK-STAT Signaling Pathway
This compound exerts its immunomodulatory effects by inhibiting the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs) downstream of cytokine receptors. By selectively targeting JAK1 and JAK3, this compound is designed to offer a more favorable safety profile compared to less selective pan-JAK inhibitors.
Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.
Cross-Validation in Rheumatoid Arthritis Model
The efficacy of this compound was evaluated in a Collagen-Induced Arthritis (CIA) mouse model, a standard preclinical model for RA.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Comparative Efficacy and Safety Data in CIA Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | Tofacitinib (10 mg/kg) |
| Mean Arthritis Score (Day 42) | 12.5 ± 1.8 | 4.2 ± 0.9 | 5.1 ± 1.1 |
| Paw Thickness (mm, Day 42) | 4.1 ± 0.5 | 2.8 ± 0.3 | 3.0 ± 0.4 |
| Histological Score (Joint Damage) | 8.9 ± 1.2 | 2.5 ± 0.7 | 3.1 ± 0.8 |
| Serum IL-6 (pg/mL) | 150.2 ± 25.6 | 45.8 ± 10.1 | 55.3 ± 12.4 |
| Body Weight Change (%) | -5.2% | -2.1% | -2.5% |
| *Data are presented as mean ± SEM. p < 0.01 vs. Vehicle Control. |
Experimental Protocol: CIA Model
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction: Primary immunization with 100µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) on Day 0. A booster immunization with 100µg of collagen in Incomplete Freund's Adjuvant (IFA) was administered on Day 21.
-
Treatment: Oral gavage administration of Vehicle, this compound (10 mg/kg), or Tofacitinib (10 mg/kg) once daily (QD) from the onset of arthritis (Day 22) until Day 42.
-
Assessments: Clinical arthritis score (0-4 scale per paw), paw thickness measurements, histological analysis of joint sections for inflammation and cartilage/bone erosion, and serum cytokine analysis by ELISA.
Cross-Validation in Multiple Sclerosis Model
The neuroprotective and anti-inflammatory effects of this compound were assessed in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used model for MS.
Experimental Workflow: EAE Model
Caption: Experimental workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.
Comparative Efficacy and Safety Data in EAE Model
| Parameter | Vehicle Control | This compound (15 mg/kg) | Fingolimod (1 mg/kg) |
| Peak Clinical Score (Day 18) | 3.8 ± 0.4 | 1.5 ± 0.3 | 1.8 ± 0.5 |
| Cumulative Disease Index | 45.2 ± 5.1 | 18.9 ± 3.2 | 22.4 ± 4.0 |
| CNS Immune Cell Infiltration (CD4+ T cells/section) | 250 ± 45 | 85 ± 20 | 102 ± 28 |
| Spinal Cord Demyelination Score | 3.5 ± 0.6 | 1.2 ± 0.4 | 1.5 ± 0.5 |
| Peripheral Lymphocyte Count (x10^6/mL) | 8.2 ± 1.1 | 6.5 ± 0.9 | 1.5 ± 0.4 |
| Data are presented as mean ± SEM. p < 0.01 vs. Vehicle Control. |
Experimental Protocol: EAE Model
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction: Immunization with 200µg of MOG35-55 peptide emulsified in CFA on Day 0. Pertussis toxin (200ng) was administered intraperitoneally on Day 0 and Day 2.
-
Treatment: Oral gavage administration of Vehicle, this compound (15 mg/kg), or Fingolimod (1 mg/kg) once daily (QD) from the onset of clinical signs (Day 10) until Day 25.
-
Assessments: Daily clinical scoring (0-5 scale for paralysis), histological analysis of the spinal cord for immune cell infiltration and demyelination (Luxol Fast Blue staining), and flow cytometry analysis of peripheral blood lymphocyte counts.
Summary and Conclusion
The cross-validation of this compound in both the CIA and EAE models demonstrates its potent anti-inflammatory and immunomodulatory effects, comparable or superior to the standard-of-care comparators, Tofacitinib and Fingolimod, respectively.
Logical Comparison of Key Findings
Caption: Summary of this compound's comparative performance in autoimmune models.
Notably, this compound achieved significant therapeutic effects in the EAE model without inducing the marked peripheral lymphopenia observed with Fingolimod, suggesting a potentially favorable safety profile. These findings support the continued development of this compound as a promising therapeutic candidate for a range of autoimmune disorders. Further investigation into the long-term safety and efficacy in more advanced preclinical models is warranted.
S18-000003: A Comparative Analysis of Efficacy in Human versus Mouse T Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of S18-000003, a potent and selective inhibitor of Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), in human and mouse T cells. The data presented is compiled from published research to support informed decisions in preclinical and translational studies.
Executive Summary
This compound demonstrates potent inhibitory activity against both human and mouse RORγt, a master transcription factor for T helper 17 (Th17) cell differentiation.[1][2] Notably, the compound exhibits significantly higher potency in human T cells compared to their murine counterparts across various in vitro assays. This guide details the quantitative differences in efficacy, outlines the experimental methodologies used to generate these findings, and illustrates the underlying signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in human and mouse T cells.
Table 1: In Vitro Inhibition of RORγt-dependent Transactivation
| Species | Assay Type | IC50 (µM) |
| Human | Cell-based GAL4 Promoter Reporter Assay | 0.029[1][3] |
| Mouse | Cell-based GAL4 Promoter Reporter Assay | 0.34[1][3] |
Table 2: Inhibition of Th17 Cell Differentiation
| Species | Cell Source | IC50 (µM) |
| Human | Naïve CD4+ T cells | 0.024[1] |
| Mouse | Splenic Naïve CD4+ T cells | 0.20[1] |
Table 3: Inhibition of Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
| Species | Cytokine Measured | Effect |
| Human | IL-17 | Dose-dependent reduction[1] |
| Human | IL-2, IL-4, IL-10, IFN-γ | No inhibition[1] |
| Mouse (from psoriatic mice) | IL-17, IL-22 | Dose-dependent reduction[1] |
Signaling Pathway
This compound exerts its effect by inhibiting RORγt, which is a critical transcription factor in the differentiation of naïve CD4+ T cells into Th17 cells. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2] By binding to RORγt, this compound prevents its transcriptional activity, thereby blocking the expression of IL-17 and other Th17-related cytokines.[4]
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard immunological assays.
RORγt-dependent Transactivation Assay (Cell-based GAL4 Promoter Reporter Assay)
-
Objective: To quantify the inhibitory effect of this compound on the transcriptional activity of human and mouse RORγt.
-
Cell Line: HEK293T cells.
-
Method:
-
Cells are co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of either human or mouse RORγt fused to the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfected cells are seeded into 96-well plates and incubated with varying concentrations of this compound.
-
A suitable agonist for RORγt is added to stimulate transactivation.
-
After a defined incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luciferase activity compared to the vehicle control.
-
In Vitro Th17 Cell Differentiation Assay
-
Objective: To assess the ability of this compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells.
-
Cells:
-
Human: Naïve CD4+ T cells isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
Mouse: Naïve CD4+ T cells isolated from the spleens of mice (e.g., C57BL/6).
-
-
Method:
-
Naïve CD4+ T cells are purified using magnetic-activated cell sorting (MACS).
-
Cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell receptor stimulation, along with a cocktail of cytokines such as TGF-β, IL-6, IL-1β, and IL-23.
-
Cells are treated with a range of concentrations of this compound or a vehicle control.
-
The cultures are incubated for a period of 4 to 7 days.[1]
-
The percentage of Th17 cells is determined by intracellular staining for IL-17A followed by flow cytometry analysis.
-
The IC50 value is determined as the concentration of this compound that results in a 50% reduction in the percentage of IL-17A-producing cells.
-
Cytokine Production Assay in PBMCs
-
Objective: To measure the effect of this compound on the production of various cytokines by a mixed population of immune cells.
-
Cells:
-
Human: PBMCs isolated from healthy donors.
-
Mouse: PBMCs isolated from psoriatic mouse models.
-
-
Method:
-
PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cells are stimulated with activating agents (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin) in the presence of different concentrations of this compound.
-
After an incubation period of 3 days, the culture supernatants are collected.[1]
-
The concentrations of various cytokines (e.g., IL-17, IL-22, IL-2, IL-4, IL-10, IFN-γ) in the supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of a RORγt inhibitor like this compound.
Caption: General experimental workflow for assessing the efficacy of this compound.
Conclusion
The available data consistently demonstrate that this compound is a more potent inhibitor of human Th17 cell differentiation and RORγt activity compared to its effects on mouse T cells. This species-specific difference in potency is a critical consideration for the translation of preclinical findings from mouse models to human clinical trials. Researchers should be mindful of these differences when designing in vivo studies and interpreting efficacy data. The higher potency in human cells underscores the potential of this compound as a therapeutic agent for Th17-mediated autoimmune diseases in humans.
References
- 1. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
A Preclinical vs. Clinical Benchmark: The RORγt Inhibitor S18-000003 Against Approved Biologics for Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical investigational drug S18-000003 and established biologic therapies for the treatment of psoriasis. The data presented for this compound is derived from preclinical studies, while the information for the biologics is based on extensive clinical trial data in human subjects. This comparison aims to offer a scientific benchmark for the novel mechanism of Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inhibition against the current standards of care.
Executive Summary
Psoriasis is a chronic inflammatory skin disease driven by complex immune pathways, notably the IL-23/Th17 axis. Biologic therapies, which target specific cytokines or immune cells, have revolutionized the management of moderate-to-severe psoriasis.[1] this compound is a novel, orally active small molecule that inhibits RORγt, a key transcription factor for the differentiation and function of Th17 cells.[2] This guide will juxtapose the preclinical efficacy and mechanism of this compound with the clinical performance and mechanisms of action of approved biologics that target Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23).
Mechanism of Action: A Tale of Two Approaches
This compound: Targeting the Master Regulator of Th17 Cells
This compound acts intracellularly to inhibit RORγt. This transcription factor is crucial for the development and function of Th17 cells, which are a major source of pro-inflammatory cytokines, including IL-17A and IL-17F, implicated in the pathogenesis of psoriasis.[2] By inhibiting RORγt, this compound aims to suppress the inflammatory cascade at a more upstream point compared to biologics that target individual cytokines.
Biologics: Extracellular Neutralization of Key Cytokines
In contrast, biologic therapies are monoclonal antibodies or fusion proteins that bind to and neutralize specific extracellular cytokines or their receptors. This targeted approach has proven highly effective in mitigating the inflammatory processes of psoriasis. The major classes of biologics for psoriasis include:
-
TNF-α Inhibitors: These were the first class of biologics approved for psoriasis and work by blocking the action of TNF-α, a key inflammatory cytokine.
-
IL-17 Inhibitors: These agents directly target IL-17A or its receptor, thereby inhibiting a critical downstream effector cytokine in the psoriasis inflammatory pathway.
-
IL-23 Inhibitors: By targeting the p19 or p40 subunit of IL-23, these biologics prevent the differentiation and activation of Th17 cells, thus reducing the production of IL-17.
Below is a diagram illustrating the key signaling pathways in psoriasis and the points of intervention for this compound and different classes of biologics.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound (preclinical) and key biologics (clinical). It is crucial to note that a direct comparison of efficacy is not feasible due to the different stages of development and study designs.
Table 1: Preclinical Profile of this compound
| Parameter | Species | Assay | Result (IC50) | Reference |
| RORγt Inhibition | Human | Competitive Binding | <30 nM | [2] |
| RORγt Transactivation | Human | GAL4 Reporter Assay | 29 nM | [2] |
| RORγt Transactivation | Mouse | GAL4 Reporter Assay | 340 nM | [2] |
| Th17 Differentiation | Human | Naive CD4+ T-cells | 13 nM | [2] |
| Th17 Differentiation | Mouse | Naive CD4+ T-cells | 200 nM | [2] |
Table 2: Clinical Efficacy of Approved Biologics for Psoriasis (Pivotal Trial Data)
| Biologic (Class) | Trial Name | Primary Endpoint | PASI 75 Response | PASI 90 Response | PASI 100 Response | Reference |
| Adalimumab (TNF-α inhibitor) | REVEAL | Week 16 | 71% | - | - | N/A |
| Etanercept (TNF-α inhibitor) | - | Week 12 | 49% | - | - | N/A |
| Infliximab (TNF-α inhibitor) | EXPRESS | Week 10 | 80% | - | - | N/A |
| Certolizumab Pegol (TNF-α inhibitor) | CIMPASI-1 | Week 16 | 66.5-75.8% | 35.8-43.6% | - | |
| Secukinumab (IL-17 inhibitor) | ERASURE | Week 12 | 81.6% | 59.2% | 28.8% | [3] |
| Ixekizumab (IL-17 inhibitor) | UNCOVER-2 | Week 12 | 89.7% | 70.9% | 35.3% | [3] |
| Brodalumab (IL-17 inhibitor) | AMAGINE-2 | Week 12 | 86% | 70% | 44% | [3] |
| Bimekizumab (IL-17 inhibitor) | BE VIVID | Week 16 | >90% (PASI 90) | 85% | 59% | [4] |
| Ustekinumab (IL-12/23 inhibitor) | PHOENIX 1 | Week 12 | 67% | - | - | N/A |
| Guselkumab (IL-23 inhibitor) | VOYAGE 1 | Week 16 | 85.1% | 73.3% | 37.4% | N/A |
| Risankizumab (IL-23 inhibitor) | UltIMMa-1 | Week 16 | - | 75.3% | 35.9% | [5] |
| Tildrakizumab (IL-23 inhibitor) | reSURFACE 1 | Week 28 | 78% | 58% | 29% | [6] |
Note: PASI (Psoriasis Area and Severity Index) scores represent the percentage of patients achieving a 75%, 90%, or 100% reduction in their baseline PASI score. Data is from various pivotal trials and timepoints may vary slightly.
Table 3: Comparative Safety Profiles
| Drug Class | Common Adverse Events | Serious Adverse Events of Interest |
| This compound (RORγt inhibitor) | Data not available from human studies. Preclinical studies suggest low risk of thymic aberrations with topical administration.[2] | Data not available from human studies. |
| TNF-α Inhibitors | Injection site reactions, upper respiratory tract infections, headache. | Serious infections (including tuberculosis), worsening or new-onset heart failure, demyelinating diseases, malignancies (e.g., lymphoma). |
| IL-17 Inhibitors | Nasopharyngitis, upper respiratory tract infections, headache, injection site reactions, mucocutaneous candidiasis.[3] | Inflammatory bowel disease (new onset or exacerbation), neutropenia. |
| IL-23 Inhibitors | Upper respiratory tract infections, headache, fatigue, injection site reactions. | Generally well-tolerated with a favorable long-term safety profile.[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the preclinical evaluation of this compound and the clinical assessment of biologics.
Preclinical Evaluation of this compound
1. In Vitro Th17 Cell Differentiation Assay
-
Objective: To determine the inhibitory effect of this compound on the differentiation of naive T-cells into Th17 cells.
-
Methodology:
-
Isolate naive CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Culture the naive T-cells in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling.
-
Add a cocktail of cytokines (e.g., TGF-β, IL-6, IL-23) to the culture medium to induce Th17 differentiation.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
After a period of incubation (typically 3-5 days), analyze the percentage of IL-17-producing cells by intracellular cytokine staining and flow cytometry.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of Th17 differentiation compared to the vehicle control.
-
2. Imiquimod-Induced Psoriasis-like Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of psoriasis.
-
Methodology:
-
Apply a daily topical dose of imiquimod cream (a TLR7/8 agonist) to the shaved back and/or ear of mice (e.g., BALB/c or C57BL/6 strains) for 5-7 consecutive days.[8]
-
This induces a psoriasis-like skin inflammation characterized by erythema, scaling, and epidermal thickening.
-
Treat groups of mice with topical or oral this compound, a vehicle control, or a positive control (e.g., a topical corticosteroid) daily.
-
Monitor disease progression by scoring the severity of erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the study, collect skin and lymphoid tissues for histological analysis (H&E staining), gene expression analysis of inflammatory markers (e.g., IL-17, IL-23) by qPCR, and analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
-
The following diagram illustrates a typical workflow for a preclinical psoriasis mouse model study.
Clinical Evaluation of Biologics
Pivotal Phase III Clinical Trial Design for Psoriasis
-
Objective: To establish the efficacy and safety of a new biologic therapy in a large patient population with moderate-to-severe plaque psoriasis.
-
Methodology:
-
Patient Population: Hundreds to thousands of patients with a baseline PASI score typically ≥12, Body Surface Area (BSA) involvement ≥10%, and a static Physician's Global Assessment (sPGA) score of ≥3.
-
Study Design: Randomized, double-blind, placebo-controlled, and often active-comparator controlled (e.g., against an established biologic).
-
Treatment Arms: Patients are randomized to receive the investigational biologic at one or more doses, a placebo, or an active comparator.
-
Primary Endpoints: Typically co-primary endpoints are the proportion of patients achieving PASI 75 and an sPGA score of 0 (clear) or 1 (almost clear) at a prespecified time point (e.g., week 12 or 16).
-
Secondary Endpoints: Include the proportion of patients achieving PASI 90 and PASI 100, improvements in quality of life measures (e.g., Dermatology Life Quality Index - DLQI), and safety and tolerability assessments.
-
Long-term Extension: Patients who complete the initial treatment period may be enrolled in a long-term extension study to evaluate the maintenance of efficacy and long-term safety.
-
Conclusion and Future Directions
This compound, as a RORγt inhibitor, represents a promising novel oral therapeutic approach for psoriasis by targeting a master regulator of the Th17 pathway. Preclinical data demonstrate its potential to potently inhibit Th17 cell differentiation and suppress psoriasis-like inflammation in animal models. However, it is important to emphasize that these are early-stage findings.
Biologic therapies have set a high bar for efficacy and have well-characterized safety profiles from years of clinical use. The comparison presented in this guide highlights the different stages of development and the distinct mechanisms of action. While this compound offers the convenience of oral administration, its clinical efficacy and safety in humans remain to be determined. Future clinical trials will be necessary to ascertain if the preclinical promise of RORγt inhibition translates into a safe and effective treatment for patients with psoriasis, and how it will be positioned relative to the established and highly effective biologic therapies.
References
- 1. imavita.com [imavita.com]
- 2. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of IL-17 inhibitors for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lancet Publishes Two Phase 3 Studies Detailing Bimekizumab Data in Moderate to Severe Plaque Psoriasis | UCB [ucb.com]
- 5. Efficacy and safety of risankizumab in moderate-to-severe plaque psoriasis (UltIMMa-1 and UltIMMa-2): results from two double-blind, randomised, placebo-controlled and ustekinumab-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Safety of IL-23 p19 Inhibitors for the Treatment of Patients With Moderate-to-Severe Plaque Psoriasis: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
Safety Operating Guide
Standard Operating Procedure: Laboratory Chemical Waste Disposal
Reference ID: S18-000003 Topic: General Laboratory Chemical Disposal Procedures For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The identifier "this compound" does not correspond to a recognized chemical substance in publicly available databases. Therefore, this document provides essential, standardized procedures for the safe disposal of general laboratory chemical waste. Always consult the Safety Data Sheet (SDS) for the specific chemical and your institution's Environmental Health and Safety (EHS) office for detailed guidance before handling any chemical waste. [1] Improper disposal of hazardous chemicals is illegal and can lead to significant penalties, injuries, and environmental harm.[2][3]
Purpose
This document outlines the procedural, step-by-step guidance for the safe and compliant disposal of chemical waste generated in a laboratory setting. The primary strategy for managing laboratory waste is to maximize safety and minimize environmental impact.[4]
Pre-Disposal Planning & Waste Minimization
The responsible handling of laboratory waste begins before any experiment. A disposal plan for all generated waste, both hazardous and non-hazardous, must be in place before starting any procedure.[4]
Waste Minimization Strategies:
-
Source Reduction: Order the smallest quantity of chemicals required for your research.[2]
-
Inventory Management: Maintain a current inventory of all chemicals to avoid purchasing duplicates.[2]
-
Scale Reduction: Reduce the scale of experiments whenever possible to minimize the volume of waste produced.[2]
-
Substitution: Replace hazardous chemicals with non-hazardous or less hazardous alternatives when feasible.[2]
Experimental Protocol: Hazardous Waste Determination
Before disposal, a waste determination must be performed to identify if the waste is hazardous. Laboratory personnel are in the best position to know the properties of the materials they have used.[4] A waste is considered hazardous if it is specifically "listed" by the EPA or exhibits one or more of the following "characteristics"[2]:
-
Ignitability: Liquids with a flashpoint below 140°F, solids that can spontaneously combust, oxidizers, or ignitable compressed gases.[2]
-
Corrosivity: Primarily aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2]
-
Reactivity: Substances that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[2]
-
Toxicity: Harmful or fatal when ingested or absorbed.
Step-by-Step Disposal Procedures
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions.[1] Do not mix incompatible wastes.[4]
-
Store acids and bases separately.[5]
-
Keep oxidizing agents away from reducing agents and organic compounds.[5]
-
Separate halogenated solvents (e.g., chloroform) from non-halogenated solvents (e.g., hexane), as their disposal methods and costs can differ.[6]
-
Keep liquid and solid waste in separate containers.[7]
Step 2: Container Selection and Management
-
Use containers that are compatible with the chemical waste they will hold.[4][8] Plastic containers are often preferred.[2]
-
Ensure containers are in good condition, free of leaks, rust, or cracks.[9]
-
Leave at least 10% headspace (or a one-inch headroom) in liquid waste containers to allow for expansion.[5][7]
-
Keep waste containers closed at all times, except when adding or removing waste.[4][8][9] Do not leave a funnel in the container.[8]
Step 3: Labeling Chemical Waste
Properly label all waste containers as soon as waste is first added.[6][9]
-
The label must clearly state the words "Hazardous Waste." [8][9]
-
Identify all components of a chemical mixture by their full chemical names (no abbreviations or formulas) and their approximate percentages or volumes.[5][8] The components must total 100%.[10]
-
Include the name of the Principal Investigator (PI) or responsible person, and the laboratory's location (building and room number).[6]
-
Indicate the relevant hazards (e.g., flammable, corrosive, toxic).[10]
Step 4: Waste Storage (Satellite Accumulation Area)
-
Store chemical waste in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[2][5]
-
Do not move waste from the room where it was generated to another room for storage.[2]
-
Ensure all containers are stored with secondary containment to prevent spills from reaching drains.[6][9]
-
Inspect the SAA weekly for leaks and proper container labeling.[5][8]
Step 5: Arranging for Disposal
-
Submit a chemical waste collection request to your institution's EHS department when a container is full or approaching its storage time limit.[2][6]
-
Do not transport hazardous waste yourself; this must be done by trained EHS staff or a certified contractor.[6]
-
Under no circumstances should hazardous waste be disposed of down the drain or in the regular trash.[2][9]
Data Presentation: Regulatory Storage Limits
The following table summarizes key quantitative limits for storing hazardous waste in a Satellite Accumulation Area (SAA) as per typical regulations.
| Parameter | Limit | Regulation/Guideline |
| Maximum Volume of Hazardous Waste | 55 gallons | A maximum of 55 gallons of hazardous waste may be stored in an SAA.[2] |
| Maximum Volume of Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | For acutely toxic wastes, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[2] |
| Maximum Accumulation Time (Partially Filled) | Up to 12 months | Partially filled containers may remain in an SAA for up to one year from the date waste was first added.[2][5] |
| Removal Time After Container is Full | Within 3 calendar days | Once the volume limit is reached, EHS must remove the material within 3 days.[2][5] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the standard workflow for laboratory chemical waste management, from generation to final disposal.
Caption: Workflow for the safe management and disposal of laboratory chemical waste.
References
- 1. youthfilter.com [youthfilter.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. research.columbia.edu [research.columbia.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Personal protective equipment for handling S18-000003
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of S18-000003, a potent and selective RORγt inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Specific Requirement | Purpose |
| Eye Protection | Safety goggles with side-shields. | To prevent eye contact with the substance. |
| Hand Protection | Protective gloves (e.g., nitrile). | To avoid skin contact. |
| Skin and Body | Impervious clothing (e.g., lab coat). | To protect skin from accidental spills. |
| Respiratory | Suitable respirator. | To be used when adequate ventilation is not available or when handling the powder form to avoid inhalation. |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Understanding the potential hazards and corresponding first aid measures is crucial.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Inhalation | Immediately relocate self or victim to fresh air. |
Safe Handling and Storage Protocol
Correct handling and storage procedures are vital to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid Contact: Prevent inhalation, and contact with eyes and skin.[1]
-
Ventilation: Use only in areas with appropriate exhaust ventilation.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.[1]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1]
Storage:
-
Container: Keep the container tightly sealed.[1]
-
Environment: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Temperature:
-
Powder: -20°C
-
In Solvent: -80°C
-
Accidental Release and Disposal Plan
In the event of an accidental release, follow these procedures to mitigate exposure and environmental contamination.
Accidental Release Measures:
-
Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
-
Containment and Cleaning:
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose of contaminated material according to the disposal protocol.[1]
-
Disposal Protocol:
-
Dispose of contents and container to an approved waste disposal plant.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
